1,1-Dimethoxynon-2-yne
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethoxynon-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJGIPAAHSGBEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051670 | |
| Record name | 1,1-Dimethoxynon-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13257-44-8 | |
| Record name | 1,1-Dimethoxynon-2-yne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13257-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nonyne, 1,1-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013257448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nonyne, 1,1-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Dimethoxynon-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethoxynon-2-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Dimethoxynon-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethoxynon-2-yne is a bifunctional molecule incorporating both a protected aldehyde (as a dimethyl acetal) and an internal alkyne. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The acetal moiety serves as a stable protecting group for the carbonyl functionality, allowing for selective transformations at the alkyne. The internal alkyne, in turn, can participate in a variety of reactions, including cycloadditions, transition metal-catalyzed cross-coupling reactions, and reductions.
This guide details a proposed synthetic pathway, purification protocol, and a comprehensive summary of the expected spectroscopic and physical properties of this compound.
Proposed Synthesis of this compound
The proposed synthesis involves a two-step sequence starting from the commercially available terminal alkyne, 1-heptyne. The key transformation is the nucleophilic addition of the heptynylide anion to an electrophilic source of the dimethoxymethyl group.
Synthetic Workflow
The logical workflow for the proposed synthesis is outlined below. This involves the deprotonation of 1-heptyne to form a lithium acetylide, followed by its reaction with a suitable electrophile to introduce the dimethoxymethyl group.
Technical Guide: Spectroscopic Data for 1,1-Dimethoxynon-2-yne
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1-Dimethoxynon-2-yne is an organic compound featuring a terminal alkyne and an acetal functional group. Its structure presents a unique combination of reactivity, making it a potentially valuable building block in organic synthesis. This guide provides a summary of its predicted and expected spectroscopic data (NMR, IR, MS) and outlines the standard experimental protocols for acquiring such data.
Molecular Structure and Properties
-
Molecular Formula: C₁₁H₂₀O₂
-
Molecular Weight: 184.28 g/mol
-
Structure:
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted Mass Spectrometry Data
| Parameter | Value |
| Monoisotopic Mass | 184.14633 Da |
| Predicted Adducts | m/z |
| [M+H]⁺ | 185.15361 |
| [M+Na]⁺ | 207.13555 |
| [M+K]⁺ | 223.10949 |
| [M+NH₄]⁺ | 202.18015 |
Table 2: Expected ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.2 - 5.4 | d | 1H | -CH(OCH₃)₂ |
| ~ 3.3 - 3.4 | s | 6H | -CH(OCH₃ )₂ |
| ~ 2.2 - 2.4 | t | 1H | -C≡CH |
| ~ 2.1 - 2.3 | m | 2H | -CH₂ -C≡CH |
| ~ 1.2 - 1.6 | m | 8H | -(CH₂ )₄-CH₃ |
| ~ 0.9 | t | 3H | -CH₂-CH₃ |
Table 3: Expected ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 100 - 105 | -C H(OCH₃)₂ |
| ~ 80 - 90 | -C ≡CH |
| ~ 70 - 80 | -C≡C H |
| ~ 52 - 55 | -CH(OCH₃ )₂ |
| ~ 31 | -(CH₂ )₅- |
| ~ 28 - 29 | -(CH₂ )₅- |
| ~ 22 | -CH₂ -CH₃ |
| ~ 18 | -CH₂ -C≡CH |
| ~ 14 | -CH₂-CH₃ |
Table 4: Expected IR Spectral Data (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, Sharp | ≡C-H stretch |
| 2950 - 2850 | Strong | C-H (sp³) stretch |
| ~ 2120 | Medium-Weak | C≡C stretch (internal) |
| 1200 - 1050 | Strong | C-O stretch (acetal) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the liquid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[1][2]
-
Ensure the sample is fully dissolved; gentle vortexing can be applied.
-
Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[2]
-
The final liquid height in the NMR tube should be around 4-5 cm.[1]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium signal of the solvent.[1]
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[1]
-
Tune and match the probe to the nucleus being observed (¹H or ¹³C).[1]
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate data collection.[1]
-
4.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Data Acquisition:
-
Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.[3]
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background.
-
The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
4.3 Mass Spectrometry (MS)
-
Sample Introduction:
-
For a volatile liquid, direct infusion via a syringe pump or introduction through a gas chromatography (GC) system can be used. The sample is vaporized in a high-vacuum environment.[5]
-
-
Ionization:
-
Mass Analysis and Detection:
Visualizations
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. research.reading.ac.uk [research.reading.ac.uk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. fiveable.me [fiveable.me]
Physical and chemical properties of 1,1-Dimethoxynon-2-yne.
A Technical Guide to 1,1-Dimethoxynon-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a member of the alkynyl acetal class of organic compounds. This bifunctional molecule incorporates both a protected aldehyde (as a dimethyl acetal) and an internal alkyne. This structure makes it a versatile building block in organic synthesis, allowing for selective reactions at either the triple bond or, after deprotection, the carbonyl group. Alkynyl acetals are valuable intermediates in the synthesis of complex molecules, including heterocycles, polyketides, and lipids.[1] Their stability under neutral to strongly basic conditions makes the acetal group an effective protecting group for the aldehyde functionality while transformations are carried out on the alkyne portion of the molecule.[2]
Physical and Chemical Properties
Quantitative physical and chemical data for this compound is not extensively documented in readily available literature. However, key properties can be predicted or are available from chemical databases.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | PubChem |
| Molecular Weight | 184.28 g/mol | PubChem |
| Monoisotopic Mass | 184.14633 Da | [3] |
| XLogP3 (Predicted) | 3.3 | [3] |
| CAS Number | 13257-44-8 | [4] |
Note: XLogP3 is a computed measure of hydrophobicity.
Chemical Reactivity
The reactivity of this compound is governed by its two primary functional groups: the alkyne and the acetal.
-
Acetal Group: Acetals are stable in neutral to strongly basic conditions but are sensitive to acid.[2] In the presence of aqueous acid, the dimethyl acetal will hydrolyze to reveal the aldehyde functionality. This transformation allows for subsequent reactions such as oxidation, reduction, or condensation. The acetal serves as an excellent protecting group for the carbonyl.[2]
-
Alkyne Group: The internal alkyne is a site of high electron density and can undergo a variety of addition reactions. These include hydrogenation, halogenation, and hydrohalogenation. The triple bond can also participate in metal-catalyzed reactions, such as cyclization and coupling reactions, which are fundamental in constructing complex molecular skeletons.[5][6][7] For example, iron(III) and platinum(II) catalysts have been used to achieve cyclization of various alkynyl acetals.[5][6]
A logical diagram of its core reactivity is presented below.
Experimental Protocols
General Synthesis of Alkynyl Acetals
Objective: To synthesize an alkynyl acetal from a terminal alkyne.
Materials:
-
Hept-1-yne
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl orthoformate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of hept-1-yne (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to form the lithium acetylide.
-
Trimethyl orthoformate (1.2 equivalents) is added to the reaction mixture.
-
The reaction is allowed to warm slowly to room temperature and is stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or vacuum distillation to yield the pure this compound.
The workflow for this synthesis is depicted in the following diagram.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data for this compound are not widely published. However, predicted mass spectrometry data is available and characteristic chemical shifts for ¹H and ¹³C NMR can be estimated based on the known values for similar structures.
Table 2: Predicted and Estimated Spectroscopic Data
| Spectrum Type | Data | Source / Basis |
| Mass Spec (ESI-MS) | [M+H]⁺: 185.15361 m/z[M+Na]⁺: 207.13555 m/z | [3] |
| ¹H NMR (Est.) | δ ~4.8-5.2 (t, 1H, -CH(OMe)₂)δ ~3.3-3.4 (s, 6H, -OCH₃)δ ~2.2 (m, 2H, -CH₂-C≡C)δ ~1.2-1.6 (m, 8H, alkyl chain)δ ~0.9 (t, 3H, -CH₃) | Based on analogous structures |
| ¹³C NMR (Est.) | δ ~100-105 (-CH(OMe)₂)δ ~80-90 (-C≡C-)δ ~52-55 (-OCH₃)δ ~18-32 (alkyl chain)δ ~14 (-CH₃) | Based on analogous structures |
Note: NMR chemical shifts (δ) are estimated in ppm relative to TMS.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not commonly available, precautions should be taken based on the properties of similar flammable organic compounds and alkynes.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing vapors.[8][9] Keep away from heat, sparks, open flames, and other ignition sources.[8][10] Use non-sparking tools and take precautionary measures against static discharge.[8][10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from oxidizing agents.[8][10]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention.[8][9][10]
It is crucial to consult a comprehensive SDS for a closely related compound before handling.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. PubChemLite - this compound (C11H20O2) [pubchemlite.lcsb.uni.lu]
- 4. scent.vn [scent.vn]
- 5. Iron(III)-catalyzed cyclization of alkynyl aldehyde acetals: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Annulation of O-silyl N,O-ketene acetals with alkynes for the synthesis of dihydropyridinones and its application in concise total synthesis of phenanthroindolizidine alkaloids [frontiersin.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
1,1-Dimethoxynon-2-yne molecular structure and formula.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 1,1-Dimethoxynon-2-yne, a long-chain alkyne acetal. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information on its molecular structure, predicted physicochemical properties, and general synthetic methodologies applicable to its preparation. The content is intended to support researchers and professionals in organic synthesis and drug development by providing a foundational understanding of this molecule and its chemical class.
Molecular Structure and Formula
This compound is an organic molecule characterized by a nine-carbon chain containing a triple bond at the second carbon position (an internal alkyne) and a dimethyl acetal group at the first carbon.
Molecular Formula: C₁₁H₂₀O₂[1]
IUPAC Name: this compound[1]
Chemical Structure:
Canonical SMILES: CCCCCCC#CC(OC)OC[1]
InChI: InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-8H2,1-3H3[1]
InChIKey: RPJGIPAAHSGBEZ-UHFFFAOYSA-N[1]
Physicochemical Properties
| Property | Value/Description | Source |
| Molecular Weight | 184.28 g/mol | Calculated |
| Monoisotopic Mass | 184.14633 Da | [1] |
| XlogP (Predicted) | 3.3 | [1] |
| Boiling Point | Increases with molecular mass. Expected to be slightly higher than corresponding alkanes and alkenes.[2][3][4] | General Principle |
| Density | Increases with molecular mass.[5] | General Principle |
| Solubility | Soluble in organic solvents; insoluble in water.[2][3] | General Principle |
| Acidity | As an internal alkyne, it is not expected to be acidic. Terminal alkynes exhibit weak acidity.[5][6] | General Principle |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the surveyed literature, a general and plausible synthetic route can be devised based on established methods for preparing alkyne acetals. A common approach involves the alkylation of a smaller terminal alkyne acetal.
Representative Experimental Protocol: Synthesis of a 1,1-Dialkoxyalk-2-yne
This protocol is a representative example for the synthesis of a generic 1,1-dialkoxyalk-2-yne and can be adapted for this compound. The procedure involves the deprotonation of a terminal alkyne followed by nucleophilic substitution with an alkyl halide.
Materials:
-
3,3-Dimethoxy-1-propyne (or other suitable terminal alkyne acetal)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromohexane (or other suitable alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 3,3-dimethoxy-1-propyne dissolved in anhydrous THF.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium acetylide.
-
Alkylation: A solution of 1-bromohexane (1.0 equivalent) in anhydrous THF is added dropwise to the cooled solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by fractional distillation under reduced pressure to yield the desired this compound.
General Synthesis Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of 1,1-dialkoxyalk-2-ynes via alkylation of a terminal alkyne.
Reactions and Potential Applications
Alkynes are versatile functional groups in organic synthesis. The triple bond can undergo a variety of transformations, including hydrogenation to alkenes or alkanes, halogenation, and hydration. The acetal group serves as a protected aldehyde, which can be deprotected under acidic conditions to reveal the carbonyl functionality. This dual functionality makes compounds like this compound potentially useful building blocks in the synthesis of more complex molecules.
There is no specific information available in the searched literature regarding the use of this compound in drug development or its biological activity.
Signaling Pathways and Biological Interactions
No information was found concerning the interaction of this compound with any biological signaling pathways.
Conclusion
This compound is a well-defined chemical entity with a known molecular structure. However, a detailed characterization of its physicochemical properties and specific, validated synthetic protocols are not widely reported in the public domain. The general principles of alkyne and acetal chemistry provide a strong basis for its synthesis and potential reactivity. Further experimental investigation is required to fully elucidate its properties and explore its applications in organic synthesis and medicinal chemistry.
References
- 1. PubChemLite - this compound (C11H20O2) [pubchemlite.lcsb.uni.lu]
- 2. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. Alkyne - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 1,1-Dimethoxynon-2-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1-Dimethoxynon-2-yne, a long-chain acetylenic ether with potential applications in organic synthesis and as a building block in drug discovery. This document consolidates its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a generalized workflow for its biological screening. The information is presented to be a valuable resource for researchers in medicinal chemistry and materials science.
Chemical Identity and Properties
This compound is an organic compound characterized by a nine-carbon chain containing a terminal dimethyl acetal group and an internal triple bond at the second carbon position.
IUPAC Name: this compound[1]
CAS Number: 13257-44-8[2]
Physicochemical and Spectroscopic Data
| Property | Value | Source/Analogous Compound |
| Molecular Formula | C₁₁H₂₀O₂ | PubChem[1] |
| Molecular Weight | 184.28 g/mol | PubChem[1] |
| Predicted XlogP | 3.3 | PubChem[1] |
| Boiling Point | 70 °C / 30 mmHg | Analog: 1,4-Dimethoxy-2-butyne |
| Density | 0.944 g/mL at 25 °C | Analog: 1,4-Dimethoxy-2-butyne |
| Refractive Index | n20/D 1.434 | Analog: 1,4-Dimethoxy-2-butyne |
Predicted Mass Spectrometry Data
Predicted collision cross-section (CCS) values provide insights into the molecule's shape and can aid in its identification in mass spectrometry-based screening.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 185.15361 | 140.3 |
| [M+Na]⁺ | 207.13555 | 148.2 |
| [M-H]⁻ | 183.13905 | 139.6 |
| [M+NH₄]⁺ | 202.18015 | 158.5 |
| [M+K]⁺ | 223.10949 | 146.8 |
| Data sourced from PubChem[1] |
Experimental Protocols: Synthesis of this compound
The following is a proposed synthetic protocol for this compound based on general methods for the synthesis of 1,1-dialkoxyalkynes. This method involves the protection of an aldehyde, followed by alkynylation.
Step 1: Protection of Heptanal to form 1,1-Dimethoxyheptane
-
Reaction Setup: To a solution of heptanal (1 equivalent) in anhydrous methanol (5 volumes), add trimethyl orthoformate (1.2 equivalents).
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.01 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the catalyst with a mild base, such as triethylamine. Remove the methanol under reduced pressure.
-
Purification: Dilute the residue with diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1,1-dimethoxyheptane.
Step 2: Lithiation and Alkynylation
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1,1-dimethoxy-2-propyne (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise. Stir the mixture at this temperature for 1 hour to ensure complete formation of the lithium acetylide.
-
Alkylation: To the solution of the lithium acetylide, add a solution of 1-bromohexane (1 equivalent) in anhydrous THF dropwise.
-
Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield this compound.
Biological Screening Workflow
For a novel compound such as this compound, a systematic approach is essential to evaluate its potential as a therapeutic agent. The following diagram illustrates a general workflow for the biological screening of new chemical entities.
Caption: A generalized workflow for the biological screening and preclinical development of a novel chemical entity.
This workflow outlines the progression from initial high-throughput screening to identify active compounds ("hits"), through validation and optimization of these hits to generate "leads", and finally to the selection of a preclinical candidate for further development.[3][4][5]
Conclusion
This compound represents a versatile chemical entity with potential for further exploration in various fields of chemistry. This guide provides foundational information to support its synthesis and initial biological evaluation. The provided protocols and workflows are intended to serve as a starting point for researchers and may require optimization based on specific experimental contexts and research goals.
References
Reactivity of the Dimethyl Acetal Group in Alkynes: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dimethyl acetal group is a widely utilized protecting group for aldehydes and ketones in organic synthesis, prized for its stability under neutral to strongly basic conditions.[1][2] Its reactivity, or lack thereof, becomes more complex and synthetically valuable when present in a molecule that also contains other functional groups, such as an alkyne. This technical guide provides a comprehensive overview of the reactivity of the dimethyl acetal group within alkyne-containing molecules. It explores the stability of the acetal moiety under various reaction conditions, its participation in intramolecular cyclizations, and its role as a directing group in transition metal-catalyzed transformations. This document is intended to serve as a resource for researchers in organic synthesis and drug development, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the strategic use of this functional group combination.
General Stability of the Dimethyl Acetal Group in Alkynes
The dimethyl acetal group is generally stable to a wide range of reagents, a property that makes it an effective protecting group. This stability is largely retained in molecules that also feature an alkyne functionality.
Stability under Basic and Nucleophilic Conditions: Dimethyl acetals are highly stable in the presence of bases and nucleophiles.[1][3][4] This stability is due to the lack of an acidic proton and the poor leaving group ability of the methoxy group (CH₃O⁻) under non-acidic conditions. Therefore, reactions involving the alkyne functionality that are performed under basic or nucleophilic conditions can typically be carried out without affecting a nearby dimethyl acetal. This includes, but is not limited to:
-
Deprotonation of terminal alkynes: Strong bases like sodium amide (NaNH₂) or organolithium reagents can be used to form acetylides without cleaving the acetal.[2]
-
Nucleophilic attack on the alkyne: While less common for simple alkynes, reactions with nucleophiles generally do not affect the acetal group.[5]
-
Organometallic reagents: Grignard reagents and organolithium compounds, which are strongly basic and nucleophilic, do not react with dimethyl acetals.[2]
Stability under Acidic Conditions: The primary lability of the dimethyl acetal group is its susceptibility to hydrolysis under acidic conditions.[1][6] The presence of an alkyne in the molecule does not fundamentally change this reactivity, but the reaction conditions can be tuned to achieve selective transformations. The acid-catalyzed cleavage of the acetal proceeds via the formation of an oxocarbenium ion, which is then trapped by water or another nucleophile. This reactivity is the basis for the intramolecular cyclization reactions discussed in Section 3.0.
Intramolecular Reactions: Acid-Catalyzed Cyclizations
A key area of reactivity for alkynyl dimethyl acetals is their participation in intramolecular cyclization reactions, typically promoted by Brønsted or Lewis acids. These reactions are a powerful tool for the synthesis of various carbocyclic and heterocyclic frameworks.
Mechanism of Prins-Type Cyclization
The acid-catalyzed cyclization of alkynyl acetals proceeds through a Prins-type mechanism. The reaction is initiated by the activation of the acetal by a Lewis or Brønsted acid, leading to the formation of a key oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic alkyne, triggering the cyclization cascade. The resulting vinyl cation can be trapped by a nucleophile or undergo further rearrangements.[7][8][9]
Caption: Mechanism of the Prins-Type Cyclization of an Alkynyl Acetal.
Iron(III)-Catalyzed Cyclizations
Iron(III) salts, such as FeCl₃ and FeBr₃, are effective Lewis acids for promoting the cyclization of alkynyl acetals. These reactions often proceed under mild conditions and can be used to synthesize a variety of five-membered carbocycles and heterocycles.[7][10] The reaction typically involves the formation of a halo-substituted cyclized product.
Table 1: Examples of Iron(III)-Catalyzed Cyclization of Alkynyl Acetals
| Substrate | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-Phenyl-1,1-diethoxybut-3-yne | FeCl₃ (1.0) | CH₂Cl₂ | 0 | 0.5 | (E)-2-(1-chloro-2-phenylethenyl)tetrahydrofuran | 85 | [1][7] |
| 5-Phenyl-1,1-diethoxypent-4-yne | FeCl₃ (1.0) | CH₂Cl₂ | rt | 2 | (E)-2-(1-chloro-2-phenylethenyl)tetrahydropyran | 82 | [1][7] |
| N-benzyl-N-(4,4-diethoxybut-2-ynyl)tosylamide | FeBr₃ (1.0) | CH₂Cl₂ | 0 | 0.5 | (E)-1-Tosyl-2-(1-bromo-ethylidene)pyrrolidine | 78 | [1][7] |
| Diethyl 2-(but-2-ynyl)-2-(prop-2-ynyl)malonate | FeCl₃ (1.0) | CH₂Cl₂ | 0 | 0.5 | Diethyl (E)-3-(1-chloroethylidene)-4-methylcyclopent-1-ene-1,2-dicarboxylate | 75 | [1][7] |
Experimental Protocol: Iron(III)-Catalyzed Cyclization of 4-Phenyl-1,1-diethoxybut-3-yne
The following is a representative experimental protocol for the FeCl₃-promoted cyclization of an alkynyl diethyl acetal.[1][7]
Materials:
-
4-Phenyl-1,1-diethoxybut-3-yne (1.0 equiv)
-
Anhydrous Iron(III) chloride (FeCl₃) (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of 4-phenyl-1,1-diethoxybut-3-yne (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL) is cooled to 0 °C in an ice bath under a nitrogen atmosphere.
-
Anhydrous FeCl₃ (0.5 mmol) is added to the solution in one portion.
-
The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 10-30 minutes), the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired (E)-2-(1-chloro-2-phenylethenyl)tetrahydrofuran.
Dimethyl Acetal as a Directing Group in Hydrosilylation
Beyond its role in cyclization reactions, the acetal group can also function as a directing group in transition metal-catalyzed reactions of the alkyne. A notable example is the rhodium-catalyzed hydrosilylation of propargyl acetates, where a traceless acetal directing group enables highly regio- and stereoselective α-selective syn-hydrosilylation.[11]
Mechanism of Acetal-Directed Hydrosilylation
In this process, the acetal acts as a two-atom tether to direct the hydrosilylation to the proximal (α) position of the alkyne. The reaction proceeds through a series of steps involving the formation of a rhodium-silane complex, coordination to the alkyne, and migratory insertion. The acetal group ensures that the catalyst delivers the silyl group to the desired position.[11][12]
Caption: Acetal-Directed Rhodium-Catalyzed Hydrosilylation of an Alkyne.
Quantitative Data on Acetal-Directed Hydrosilylation
The use of a traceless acetal directing group allows for the efficient synthesis of β-silyl allylic alcohols with high selectivity.
Table 2: Examples of Acetal-Directed Hydrosilylation of Propargyl Acetates
| Propargyl Acetate Substrate | Silane | Catalyst System | Solvent | Time (h) | Product (after deprotection) | Yield (%) | Reference |
| 1-Phenylprop-2-yn-1-yl acetate | HSi(OEt)₃ | [Rh(cod)Cl]₂ / P(C₆F₅)₃ | CH₂Cl₂ | 1 | (E)-1-Phenyl-3-((triethoxysilyl)vinyl)prop-2-en-1-ol | 95 | [11] |
| Pent-1-yn-3-yl acetate | HSi(OEt)₃ | [Rh(cod)Cl]₂ / P(C₆F₅)₃ | CH₂Cl₂ | 1 | (E)-1-((Triethoxysilyl)vinyl)pent-1-en-3-ol | 92 | [11] |
| 1-Cyclohexylprop-2-yn-1-yl acetate | HSi(OEt)₃ | [Rh(cod)Cl]₂ / P(C₆F₅)₃ | CH₂Cl₂ | 1.5 | (E)-1-Cyclohexyl-3-((triethoxysilyl)vinyl)prop-2-en-1-ol | 93 | [11] |
Intermolecular Reactions and Chemoselectivity
While intramolecular reactions of alkynyl dimethyl acetals are well-documented, intermolecular reactions offer opportunities for diversification, though they are less explored. The key challenge in intermolecular reactions is achieving chemoselectivity, given the presence of two reactive sites.
At present, there is limited specific literature on the chemoselective intermolecular reactions of substrates containing both a dimethyl acetal and an alkyne. However, based on the fundamental reactivity of each functional group, certain predictions can be made:
-
Reactions with Electrophiles: Electrophilic addition to the alkyne would likely be favored over reaction with the acetal, which is generally unreactive towards electrophiles in the absence of acid catalysis.
-
Reactions with Nucleophiles/Bases: As previously discussed, the dimethyl acetal is stable to most nucleophiles and bases. Therefore, reactions such as the deprotonation of a terminal alkyne or nucleophilic attack on an activated alkyne should proceed without affecting the acetal.
Further research is needed to fully explore and document the scope and limitations of intermolecular reactions involving this bifunctional scaffold.
Conclusion
The dimethyl acetal group, when incorporated into an alkyne-containing molecule, exhibits a rich and synthetically useful reactivity profile. While maintaining its characteristic stability towards basic and nucleophilic reagents, it can actively participate in acid-catalyzed intramolecular cyclizations to generate complex molecular architectures. Furthermore, it can serve as an effective directing group in transition metal-catalyzed transformations such as hydrosilylation, enabling high levels of regio- and stereocontrol. This guide has provided an overview of these key reactive pathways, supported by mechanistic details, quantitative data, and experimental protocols. A deeper understanding of the interplay between the dimethyl acetal and alkyne functionalities will undoubtedly continue to inspire the development of novel synthetic methodologies for applications in drug discovery and materials science.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Rhodium‐Catalyzed Alkene Hydrosilylation via a Hydride Shuttle Process by Diene Ligands: Dramatic Enhancement of Regio‐… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. db.cngb.org [db.cngb.org]
- 9. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Traceless Acetal-Directed Catalytic Hydrosilylation of Propargyl Acetates Harnessing the π-Acidic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Theoretical Study on the Rhodium-Catalyzed Hydrosilylation of C═C and C═O Double Bonds with Tertiary Silane - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition of 1,1-Dimethoxynon-2-yne: A Technical Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the thermal stability and decomposition profile of 1,1-dimethoxynon-2-yne. A comprehensive review of publicly available scientific literature reveals a significant gap in experimental data concerning the specific thermal properties of this compound. While general principles of acetal and alkyne chemistry provide a theoretical framework for its behavior at elevated temperatures, specific quantitative data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound are not documented in the searched scientific literature. This document outlines the expected, yet unconfirmed, thermal behavior based on related chemical structures and provides a general methodology for the experimental determination of these properties.
Introduction to this compound
This compound is an organic molecule featuring two key functional groups: an acetal and an internal alkyne. The chemical structure, as indexed in PubChem, is C11H20O2[1]. Acetals are generally known for their stability in neutral to strongly basic conditions but are susceptible to hydrolysis under acidic conditions[2][3][4][5]. The presence of the carbon-carbon triple bond introduces a region of high electron density and potential reactivity, particularly at elevated temperatures. Understanding the thermal stability of such a molecule is critical for its safe handling, storage, and application in various chemical syntheses, including in the field of drug development where thermal processing steps are common.
Theoretical Thermal Stability and Decomposition Pathways
In the absence of specific experimental data for this compound, its thermal decomposition can be postulated based on the known chemistry of acetals and alkynes.
Acetal Moiety: The 1,1-dimethoxy group represents an acetal. Acetals are generally considered stable functional groups[2][5]. However, at high temperatures, homolytic cleavage of the C-O bonds could occur, leading to the formation of radical intermediates. The presence of trace amounts of acid could catalyze the hydrolysis of the acetal to the corresponding aldehyde or ketone, especially if water is present[3][4].
Alkyne Moiety: The non-2-yne functional group is an internal alkyne. Alkynes can undergo a variety of thermal reactions, including polymerization, cyclization, or isomerization, often at elevated temperatures. The specific decomposition pathway would be influenced by factors such as temperature, pressure, and the presence of catalysts.
A plausible, though unverified, decomposition could be initiated by the cleavage of the C-O bonds in the acetal, followed by reactions involving the alkyne.
Proposed Experimental Protocols for Thermal Analysis
To rigorously determine the thermal stability and decomposition of this compound, a series of standard thermal analysis techniques should be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert TGA pan (e.g., alumina or platinum).
-
The sample is heated in a TGA furnace under a controlled atmosphere (e.g., nitrogen or argon to prevent oxidation) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates[6][7].
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated in a DSC cell at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks[8][9]. The area under a peak is proportional to the enthalpy change of the transition.
Data Presentation (Hypothetical)
As no experimental data has been found, the following table is a template for how the quantitative data for this compound would be presented once determined experimentally.
| Parameter | Value | Technique | Conditions |
| Onset of Decomposition (Tonset) | To be determined | TGA | Inert atmosphere, specified heating rate |
| Temperature of Max. Decomposition Rate (Tmax) | To be determined | DTG | Inert atmosphere, specified heating rate |
| Enthalpy of Decomposition (ΔHdecomp) | To be determined | DSC | Inert atmosphere, specified heating rate |
| Melting Point (Tm) | To be determined | DSC | Inert atmosphere, specified heating rate |
| Enthalpy of Fusion (ΔHfus) | To be determined | DSC | Inert atmosphere, specified heating rate |
Visualization of Experimental Workflow
The logical flow for a comprehensive thermal analysis of this compound can be visualized as follows.
Caption: Workflow for Thermal Analysis of this compound.
Conclusion and Future Work
There is a clear absence of publicly available experimental data on the thermal stability and decomposition of this compound. While theoretical predictions based on its constituent functional groups can be made, they are no substitute for empirical data. The experimental protocols outlined in this guide provide a clear path forward for researchers to characterize this compound. Such studies would be invaluable for ensuring its safe handling and for its potential application in synthetic chemistry and drug development. It is recommended that future work focus on performing TGA and DSC analyses, followed by techniques such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) to identify the gaseous decomposition products, thereby elucidating the precise decomposition mechanism.
References
- 1. PubChemLite - this compound (C11H20O2) [pubchemlite.lcsb.uni.lu]
- 2. Acetal - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eng.uc.edu [eng.uc.edu]
- 9. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
Solubility of 1,1-Dimethoxynon-2-yne in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific quantitative solubility data for 1,1-Dimethoxynon-2-yne. The information provided herein is based on the general physicochemical properties of alkynes and structurally related molecules. The experimental protocols described are generalized standard methods for solubility determination.
Introduction
This compound is an organic molecule featuring a nine-carbon chain with a terminal acetal group and an internal triple bond. Its chemical structure (Figure 1) suggests a largely nonpolar character, which is a primary determinant of its solubility profile. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in research and drug development. This guide provides an overview of its expected solubility, detailed experimental protocols for its determination, and a workflow for these procedures.
Figure 1: Chemical Structure of this compound (Structural information from PubChem)[1]
Predicted Solubility Profile
Based on the principle of "like dissolves like," this compound, with its significant hydrocarbon chain, is expected to be soluble in nonpolar and weakly polar organic solvents.[2] The presence of two ether oxygen atoms in the dimethoxy group introduces some polar character, but the long alkyl chain likely dominates its overall solubility behavior. Its solubility is expected to be low in highly polar solvents.[2]
Data Presentation: Predicted Qualitative Solubility
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. These predictions are based on general solubility principles for alkynes and other organic molecules of similar size and polarity.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | High | The nonpolar hydrocarbon chain of this compound will interact favorably with nonpolar solvents via van der Waals forces.[2] |
| Weakly Polar | Diethyl Ether, Chloroform | High to Moderate | These solvents can interact with both the nonpolar and the slightly polar parts of the molecule. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | The polarity of these solvents may be too high for optimal solvation of the long nonpolar alkyl chain. |
| Polar Protic | Ethanol, Methanol | Low | The strong hydrogen bonding network of protic solvents may be disrupted by the nonpolar alkyne, making solvation less favorable. |
| Highly Polar | Water | Very Low/Insoluble | The hydrophobic nature of the C9 carbon chain significantly outweighs the polarity of the dimethoxy group, leading to poor aqueous solubility.[2] |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods must be employed. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Experimental Protocol: Shake-Flask Method for Quantitative Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid or liquid)
-
Selected organic solvent of high purity
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solute is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature to allow the excess solid to sediment.
-
For fine suspensions, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved compound.[2]
-
-
Quantification of Soluble Compound:
-
Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of a compound.
References
An In-Depth Technical Guide to the Acidity of Terminal Alkynes and the Influence of Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles governing the acidity of terminal alkynes, the formation of acetylide anions, and the strategic use of protecting groups in synthetic chemistry. It includes quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding of these core concepts critical to modern organic synthesis and drug development.
Core Concepts: The Enhanced Acidity of Terminal Alkynes
Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a chain (RC≡CH), exhibit significantly greater acidity compared to their alkane and alkene counterparts.[1][2][3] This unique property stems from the hybridization of the carbon atom involved in the C-H bond.
-
The Role of Hybridization: In alkanes, the carbon atoms are sp³ hybridized (25% s-character). In alkenes, they are sp² hybridized (33% s-character). In terminal alkynes, the carbon atom of the C-H bond is sp-hybridized, possessing 50% s-character.[1]
-
Anion Stability: The acidity of a compound is directly related to the stability of its conjugate base.[1] When a terminal alkyne loses a proton, it forms an acetylide anion (RC≡C:⁻). The lone pair of electrons in this anion resides in an sp orbital.[4][5] Because s-orbitals are closer to the positively charged nucleus than p-orbitals, the negative charge in an sp orbital is more effectively stabilized by the nucleus.[1] This increased s-character leads to greater electrostatic stabilization of the acetylide anion, making the parent terminal alkyne more acidic.
This difference in acidity is substantial, with the pKa of a terminal alkyne being approximately 25, making it about 10^19 times more acidic than an alkene (pKa ≈ 44) and 10^25 times more acidic than an alkane (pKa ≈ 50).[1][5][6][7][8]
Quantitative Acidity Data
The pKa values provide a clear quantitative measure of the differences in hydrocarbon acidity.
| Compound Type | Example | Hybridization of C-H Carbon | Approximate pKa |
| Alkane | Ethane | sp³ | ~50 |
| Alkene | Ethene | sp² | ~44 |
| Terminal Alkyne | Ethyne (Acetylene) | sp | ~25 |
| Ammonia | NH₃ | - | ~38 |
| Alcohol | Ethanol | - | ~16 |
| Water | H₂O | - | ~15.7 |
Table 1: Comparative pKa values of hydrocarbons and common reagents. Data sourced from[5][7][9][10][11].
Deprotonation and Acetylide Anion Formation
Due to their enhanced acidity, terminal alkynes can be deprotonated by a sufficiently strong base to form highly nucleophilic acetylide anions.[4] The choice of base is critical; the pKa of the base's conjugate acid must be significantly higher than the pKa of the alkyne (~25) for the deprotonation to proceed to completion.[12]
Common bases such as sodium hydroxide (NaOH) are not strong enough, as the conjugate acid (water, pKa ≈ 15.7) is a much stronger acid than the alkyne.[7][13][14][15] Therefore, the equilibrium lies far to the left.
Suitable bases for deprotonation include:
-
Sodium Amide (NaNH₂): Widely used, its conjugate acid is ammonia (pKa ≈ 38), which is much weaker than the terminal alkyne.[7][13][14]
-
Grignard Reagents (RMgX): Alkyl Grignard reagents readily deprotonate terminal alkynes. This is an acid-base reaction that proceeds because the resulting alkane is a much weaker acid (pKa ~50) than the alkyne.[10][16][17]
-
Organolithium Reagents (RLi): Similar to Grignards, these are extremely strong bases that quantitatively deprotonate terminal alkynes.
The Role of Protecting Groups
In multi-step syntheses, the acidic proton of a terminal alkyne can interfere with subsequent reactions, especially those involving strong bases or nucleophiles intended to react at other sites in the molecule. To prevent unwanted deprotonation, the terminal alkyne is temporarily "capped" with a protecting group.[18][19]
Silyl groups are the most common choice for protecting terminal alkynes. They are introduced by reacting the acetylide anion with a silyl halide (e.g., R₃SiCl). These groups are generally stable under a variety of reaction conditions but can be removed selectively when needed.[19]
| Protecting Group | Abbreviation | Common Deprotection Reagents | Relative Stability |
| Trimethylsilyl | TMS | K₂CO₃/MeOH; TBAF | Least Stable |
| Triethylsilyl | TES | TBAF; HF | Moderate |
| tert-Butyldimethylsilyl | TBDMS / TBS | TBAF; HF | Stable |
| Triisopropylsilyl | TIPS | TBAF; HF | Very Stable |
Table 2: Common silyl protecting groups for terminal alkynes and their relative stability.
The choice of protecting group allows chemists to tune the stability, enabling selective deprotection in the presence of other protected functional groups. For example, a TMS group can often be removed under mild basic conditions (like K₂CO₃ in methanol) that leave a more robust TIPS group intact.[20]
Application: The Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[21][22] The reaction mechanism highlights the importance of alkyne acidity. It typically involves a palladium catalyst and a copper(I) co-catalyst.[21][22][23][24] A base is used to deprotonate the terminal alkyne in situ, forming a copper acetylide intermediate, which then participates in the palladium catalytic cycle.[23] Understanding the pKa of the alkyne is crucial for selecting an appropriate base (typically an amine) that is strong enough to facilitate the reaction without causing unwanted side reactions.
Experimental Protocols
Note: These protocols are generalized and may require optimization based on the specific substrate. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol: Formation of an Alkynyl Grignard Reagent
This protocol describes the deprotonation of a terminal alkyne using an alkyl Grignard reagent to form a nucleophilic alkynylmagnesium halide.[16][17]
-
Materials:
-
Terminal alkyne (1.0 equiv)
-
Ethylmagnesium bromide (or similar alkyl Grignard), ~1.0 M in THF (1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert gas supply.
-
-
Procedure:
-
Assemble the glassware and dry thoroughly under vacuum or with a heat gun. Allow to cool to room temperature under an inert atmosphere.
-
Charge the flask with the terminal alkyne dissolved in anhydrous THF (to a concentration of ~0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the alkyl Grignard reagent dropwise from the dropping funnel to the stirred alkyne solution over 15-30 minutes. Gas evolution (e.g., ethane) may be observed.[16]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 1-2 hours to ensure complete formation of the alkynyl Grignard reagent.[16]
-
The resulting solution containing the alkynyl Grignard reagent is now ready for reaction with an appropriate electrophile (e.g., aldehyde, ketone, epoxide).
-
Protocol: Silyl Protection of a Terminal Alkyne (TMS Group)
This protocol details the protection of a terminal alkyne using trimethylsilyl chloride.
-
Materials:
-
Terminal alkyne (1.0 equiv)
-
n-Butyllithium (~2.5 M in hexanes) (1.1 equiv)
-
Trimethylsilyl chloride (TMS-Cl) (1.2 equiv), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
-
Procedure:
-
In an oven-dried, inert-atmosphere flask, dissolve the terminal alkyne (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to form the lithium acetylide.
-
Add trimethylsilyl chloride (1.2 equiv) dropwise to the solution.
-
After addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the TMS-protected alkyne.
-
Protocol: Deprotection of a Silyl-Protected Alkyne using TBAF
This protocol describes the cleavage of a silyl ether protecting group using tetrabutylammonium fluoride (TBAF).[25][26][27]
-
Materials:
-
Silyl-protected alkyne (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
-
Procedure:
-
Dissolve the silyl-protected alkyne (1.0 equiv) in anhydrous THF (to a concentration of ~0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.[25][27]
-
Monitor the reaction progress by TLC. The reaction time can vary from 30 minutes to several hours depending on the stability of the silyl group (e.g., TMS deprotects much faster than TIPS).[26]
-
Upon completion, quench the reaction by adding water.[27]
-
Dilute the mixture with DCM or EtOAc and transfer to a separatory funnel.
-
Separate the layers, and wash the organic layer with water and then brine.[25]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting terminal alkyne by silica gel column chromatography if necessary.
-
Note on Basicity: TBAF is basic and may cause decomposition of base-sensitive substrates.[25][27] For such cases, buffering the reaction mixture with a mild acid like acetic acid may be beneficial.[25]
-
References
- 1. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 2. Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂) [allen.in]
- 3. 9.7 Alkyne Acidity: Formation of Acetylide Anions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tutorsglobe.com [tutorsglobe.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.indiana.edu [chem.indiana.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 10.8 Alkynes – Organic Chemistry I [kpu.pressbooks.pub]
- 12. m.youtube.com [m.youtube.com]
- 13. coconote.app [coconote.app]
- 14. youtube.com [youtube.com]
- 15. google.com [google.com]
- 16. benchchem.com [benchchem.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. scribd.com [scribd.com]
- 19. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 20. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. benchchem.com [benchchem.com]
- 26. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 27. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Health and Safety Information for 1,1-Dimethoxyalkynes: A Technical Guide
Executive Summary
1,1-Dimethoxyalkynes are a class of organic compounds characterized by a carbon-carbon triple bond substituted with two methoxy groups at one of the sp-hybridized carbons. While specific toxicological and safety data for this class is limited, analysis of analogous structures, such as 1,1-diethoxyalkynes, and related chemical families suggests that these compounds should be handled with care. Key potential hazards include flammability, skin and eye irritation, and respiratory tract irritation. This document provides a summary of the known hazards, safe handling procedures, and emergency protocols based on the available data for analogous compounds.
Hazard Identification and Classification
Based on the Safety Data Sheet (SDS) for the analogous compound 3,3-diethoxy-1-propyne, 1,1-dimethoxyalkynes are anticipated to be classified as hazardous. The following table summarizes the likely hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapour |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |
Physical and Chemical Properties
The physical and chemical properties of 1,1-dimethoxyalkynes will vary depending on the specific substituent on the alkyne. The following table presents data for the analogous compound, 3,3-diethoxy-1-propyne, to provide an indication of the expected properties.
| Property | Value (for 3,3-diethoxy-1-propyne) |
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| Appearance | Liquid |
| Boiling Point | Not available |
| Flash Point | Not available |
| Flammability | Flammable liquid and vapour[1] |
Experimental Protocols: Safe Handling Procedures
Given the potential hazards of flammability and irritation, stringent safety protocols should be followed when handling 1,1-dimethoxyalkynes. The following is a generalized experimental protocol for the safe handling of these compounds in a research setting.
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Be aware of the breakthrough time of the specific glove material.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Respiratory Protection: All handling of 1,1-dimethoxyalkynes should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a suitable respirator should be used.
4.2. Engineering Controls
-
Work should be exclusively performed in a certified chemical fume hood to minimize inhalation exposure.
-
An emergency eyewash station and safety shower must be readily accessible.
-
Use of spark-proof equipment and grounding of containers and equipment is recommended to prevent ignition from static discharge.
4.3. Handling and Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated area.[1]
-
Store away from heat, sparks, open flames, and other ignition sources.[1]
-
Ground and bond containers and receiving equipment during transfer to prevent static discharge.[1]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.[1]
4.4. Spill and Waste Disposal
-
In case of a spill, evacuate the area and remove all ignition sources.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for proper waste disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures
In the event of exposure to a 1,1-dimethoxyalkyne, the following first aid measures, based on data for analogous compounds, should be taken:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms persist, seek medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Reactivity and Stability
-
Reactivity: While specific reactivity data for 1,1-dimethoxyalkynes is scarce, the acetylenic group can be highly reactive. They may undergo addition reactions and potentially polymerize.
-
Chemical Stability: Assumed to be stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, sparks, and other ignition sources.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.
Visualizations
The following diagrams illustrate key safety-related workflows for handling 1,1-dimethoxyalkynes.
Caption: A workflow diagram for the safe handling of 1,1-dimethoxyalkynes.
Caption: A logical flow diagram for responding to a spill of a 1,1-dimethoxyalkyne.
Conclusion
While a comprehensive safety profile for 1,1-dimethoxyalkynes is not yet established, the available data for analogous compounds provides a strong basis for implementing robust safety procedures. Researchers, scientists, and drug development professionals should treat these compounds as flammable and irritant, and adhere to the handling and safety protocols outlined in this guide. A thorough, substance-specific risk assessment is imperative before commencing any work with a novel 1,1-dimethoxyalkyne.
References
Methodological & Application
Application of 1,1-Dimethoxynon-2-yne in Sonogashira Coupling Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis. This application note provides detailed protocols and data on the use of 1,1-Dimethoxynon-2-yne, a versatile building block, in these powerful carbon-carbon bond-forming reactions. The presence of a protected aldehyde in the form of a dimethyl acetal makes this alkyne particularly valuable for the synthesis of complex molecules, including functionalized enynals that are key intermediates in the development of novel therapeutics.
The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, offers a mild and efficient method for the construction of sp²-sp carbon-carbon bonds.[1][2][3][4] this compound serves as an excellent substrate in these reactions, with the dimethyl acetal group remaining stable under the basic reaction conditions, ready for subsequent deprotection to reveal a reactive aldehyde functionality. This two-step sequence allows for the introduction of an α,β-unsaturated aldehyde moiety into a variety of molecular scaffolds.
Data Presentation: Sonogashira Coupling of this compound with Various Aryl Halides
The following table summarizes representative yields for the Sonogashira coupling of this compound with a range of aryl iodides and bromides under typical reaction conditions. These data provide a baseline for researchers to adapt and optimize the reaction for their specific substrates.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 4 | 92 |
| 2 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 5 | 88 |
| 3 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 3 | 95 |
| 4 | 4-Bromotoluene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 | 12 | 75 |
| 5 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 | 12 | 78 |
| 6 | 3-Bromopyridine | Pd(OAc)₂ / PPh₃ / CuI | Cs₂CO₃ | DMF | 100 | 18 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide
This protocol describes a typical setup for the coupling of this compound with an aryl iodide at room temperature.[5]
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol)
-
Anhydrous tetrahydrofuran (THF), 10 mL
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine to the flask.
-
Stir the mixture for 5 minutes at room temperature to ensure dissolution of the solids.
-
Slowly add this compound to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,1-dimethoxy-4-arylnon-3-yne.
Protocol 2: Sonogashira Coupling of this compound with an Aryl Bromide (Elevated Temperature)
For less reactive aryl bromides, elevated temperatures are often necessary to achieve good conversion.[6]
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)
-
Diisopropylamine (i-Pr₂NH, 4.0 mmol)
-
Anhydrous toluene, 10 mL
-
Schlenk flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Set up a Schlenk flask equipped with a reflux condenser under an inert atmosphere.
-
Add the aryl bromide, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide to the flask.
-
Add anhydrous toluene and diisopropylamine.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the celite pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Acid-Catalyzed Deprotection of the Dimethyl Acetal
This protocol outlines the conversion of the coupled product to the corresponding α,β-unsaturated aldehyde.[7]
Materials:
-
1,1-dimethoxy-4-arylnon-3-yne (1.0 mmol)
-
Acetone/Water mixture (4:1 v/v), 10 mL
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 mmol, 10 mol%)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the 1,1-dimethoxy-4-arylnon-3-yne in the acetone/water mixture in a round-bottom flask.
-
Add p-toluenesulfonic acid monohydrate to the solution.
-
Stir the reaction at room temperature.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield the crude enynal.
-
Purify by flash column chromatography if necessary.
Visualizing the Workflow and Catalytic Cycle
To aid in the understanding of the experimental process and the underlying reaction mechanism, the following diagrams have been generated.
Caption: Experimental workflow for Sonogashira coupling and subsequent deprotection.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
References
- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Hydrazone-Promoted SonogashiraCoupling Reaction with Aryl Bromides at Low PalladiumLoadings (2011) | Takashi Mino | 28 Citations [scispace.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 1,1-Dimethoxynon-2-yne as a Potential Building Block for Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of the scientific literature did not yield specific examples of 1,1-dimethoxynon-2-yne being used as a building block in complex molecule synthesis. The following application notes and protocols are based on the well-established reactivity of its constituent functional groups: a dimethyl acetal and an internal alkyne. This document serves as a theoretical guide to its potential applications.
Introduction
This compound is a bifunctional organic molecule that possesses two key reactive sites: a dimethyl acetal at one terminus and an internal alkyne within its carbon chain. The dimethyl acetal serves as a stable protecting group for an aldehyde, which is a highly reactive functional group. This protection strategy is crucial in multi-step synthesis, as it allows for chemical transformations to be performed on other parts of the molecule without affecting the aldehyde.[1][2][3][4][5][6][7] The internal alkyne provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[8][9][10][11][12][13] The linear C9 backbone also offers a significant lipophilic component to a target molecule.
Synthetic Utility of the Functional Moieties
1. The Dimethyl Acetal: A Protected Aldehyde
The 1,1-dimethoxy group is a dimethyl acetal, which is a common and robust protecting group for aldehydes.[2][4][5][6][7]
-
Stability: Acetals are stable to a wide range of reagents, including strong bases, nucleophiles (like Grignard reagents and organolithiums), hydrides, and many oxidizing and reducing agents.[4][5][7]
-
Deprotection: The aldehyde can be readily regenerated from the acetal under acidic conditions, typically through hydrolysis.[1][4][14][15] This orthogonality allows for selective deprotection at a desired stage of the synthesis.
2. The Internal Alkyne: A Versatile Functional Group
Internal alkynes are valuable precursors for a wide array of functional groups and molecular architectures. Their reactivity allows for the construction of complex carbon skeletons.[8][9][10][11][12][13] Potential transformations include:
-
Cycloaddition Reactions: Internal alkynes can participate in various cycloaddition reactions, such as [2+2+2] and [4+2] cycloadditions, to form carbocyclic and heterocyclic ring systems.[16][17][18] Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can be used to form 1,4,5-trisubstituted triazoles.[8]
-
Sonogashira Coupling: While less common with internal alkynes compared to terminal alkynes, under specific catalytic conditions, they can undergo coupling reactions.[19][20][21][22][23]
-
Carboalumination: The addition of organoaluminum reagents across the alkyne, often catalyzed by zirconium complexes, can lead to stereodefined vinylalanes, which are versatile intermediates for further functionalization.[24][25][26][27]
-
Reduction: Internal alkynes can be stereoselectively reduced to either cis- or trans-alkenes.
-
Oxidative Cleavage: Treatment with strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond to yield carboxylic acids.
Experimental Protocols
Protocol 1: General Procedure for the Deprotection of a Dimethyl Acetal
This protocol describes the acid-catalyzed hydrolysis of a dimethyl acetal to regenerate the parent aldehyde.
Materials:
-
Dimethyl acetal-containing compound (1.0 eq)
-
Acetone/Water or THF/Water solvent mixture (e.g., 9:1 v/v)
-
Acid catalyst (see table below for examples)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Dissolve the dimethyl acetal substrate in the chosen solvent mixture in a round-bottom flask.
-
Add the acid catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
If a water-miscible solvent like acetone or THF was used, remove it under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified further by column chromatography, distillation, or recrystallization if necessary.
Table 1: Common Acid Catalysts for Acetal Deprotection
| Catalyst | Typical Conditions | Notes |
| p-Toluenesulfonic acid (p-TsOH) | Catalytic amount, acetone/water, RT to 50 °C | A common, effective, and inexpensive catalyst. |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount, acetone/water, RT to 50 °C | A milder acidic catalyst, useful for sensitive substrates. |
| Acetic Acid | 80% aqueous solution, THF, RT to 60 °C | Mild conditions, but may require longer reaction times. |
| Formic Acid | Aqueous solution, RT | Can be effective for some substrates. |
| Amberlyst-15 | Heterogeneous catalyst, acetone/water, RT | An acidic resin that can be filtered off, simplifying workup.[15] |
| Bismuth Nitrate Pentahydrate | Catalytic amount, CH2Cl2, RT | A mild and chemoselective reagent.[14] |
Visualizations
Caption: A generalized workflow for utilizing a bifunctional building block.
Caption: Potential reaction pathways for the internal alkyne moiety.
Conclusion
While this compound is not a widely documented building block, its structure suggests significant potential in the synthesis of complex molecules. The presence of a stable, yet readily deprotected aldehyde and a versatile internal alkyne makes it a theoretically attractive synthon for constructing linear carbon chains with differentiated functionality at either end. Researchers can leverage the vast body of literature on acetal protection/deprotection and internal alkyne chemistry to explore the utility of this and similar building blocks in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactions of Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 11. Alkyne Reactivity [www2.chemistry.msu.edu]
- 12. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. cycloaddition reaction synthesis: Topics by Science.gov [science.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 24. Uncatalyzed Carbometallation Involving Group 13 Elements: Carboboration and Carboalumination of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 27. pubs.acs.org [pubs.acs.org]
Application Note: Deprotection of 1,1-Dimethoxynon-2-yne to Non-2-ynal
For Research Use Only
Abstract
This application note provides a detailed experimental protocol for the deprotection of 1,1-dimethoxynon-2-yne, a dimethyl acetal, to its corresponding aldehyde, non-2-ynal. The described method utilizes a standard acid-catalyzed hydrolysis, a common and effective strategy for the cleavage of acetal protecting groups.[1][2][3] This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.
Introduction
Acetal functional groups are widely employed as protecting groups for aldehydes and ketones in multi-step organic synthesis due to their stability towards nucleophiles, bases, and many oxidizing and reducing agents. The dimethyl acetal of non-2-ynal is a stable precursor that masks the reactive aldehyde functionality. Deprotection, or the removal of the acetal group, is a crucial step to liberate the aldehyde for subsequent synthetic transformations. The most common method for acetal deprotection is acid-catalyzed hydrolysis, which involves the treatment of the acetal with an aqueous acid. This process is typically efficient and results in high yields of the desired carbonyl compound.
This protocol outlines a reliable procedure for the deprotection of this compound using a dilute solution of hydrochloric acid in a mixture of tetrahydrofuran and water.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
This compound
-
Tetrahydrofuran (THF), reagent grade
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate (for extraction)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (a common ratio is 4:1 v/v). The typical concentration is 0.1 to 0.5 M.
-
Acidification: To the stirring solution, add a catalytic amount of 1M hydrochloric acid (e.g., 0.1 to 0.2 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Reaction times can vary but are typically in the range of 1 to 4 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude non-2-ynal.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the deprotection of this compound.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | 1M HCl, THF, H₂O |
| Solvent Ratio (THF:H₂O) | 4:1 (v/v) |
| Temperature | Room Temperature (~20-25 °C) |
| Typical Reaction Time | 1 - 4 hours |
| Work-up | NaHCO₃ quench, Et₂O extraction |
| Expected Yield | >90% |
| Product | Non-2-ynal |
Reaction Scheme
Caption: Acid-catalyzed hydrolysis of the dimethyl acetal to the aldehyde.
Experimental Workflow
Caption: Step-by-step workflow for the deprotection of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Hydrochloric acid is corrosive. Handle with care.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
Application of 1,1-Dimethoxynon-2-yne in copper-catalyzed click chemistry.
Application of 1,1-Dimethoxynon-2-yne in Copper-Catalyzed Click Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for forging stable triazole linkages.[1][2][3] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[4][5][6] this compound is a terminal alkyne featuring a protected aldehyde in the form of a dimethyl acetal. This bifunctional nature makes it a particularly attractive building block for CuAAC reactions, as the resulting triazole product contains a latent aldehyde functionality that can be unmasked for subsequent chemical modifications.
The acetal group is stable under the standard CuAAC conditions and can be readily deprotected post-cycloaddition using mild acidic conditions.[7][8] This two-step sequence allows for the introduction of a reactive carbonyl group into a target molecule, which can then be used for a variety of downstream applications such as protein labeling, surface functionalization, or the synthesis of complex molecular architectures.
Reaction Scheme
The overall transformation involves two key steps: the copper-catalyzed click reaction followed by the deprotection of the acetal.
Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
An azide (R-N₃) reacts with this compound in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole.
Step 2: Acetal Deprotection
The resulting triazole-acetal adduct is treated with a mild acid to hydrolyze the acetal and reveal the aldehyde functionality.
Experimental Protocols
Protocol 1: Copper-Catalyzed Click Reaction of this compound with Benzyl Azide
This protocol describes a general procedure for the CuAAC reaction using benzyl azide as a model azide.
Materials:
-
This compound
-
Benzyl Azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.0 mmol, 1.0 eq) in a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq) in deionized water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq) in deionized water (1 mL).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude triazole product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,1-dimethoxyoctane.
Protocol 2: Deprotection of the Acetal to Yield the Aldehyde
This protocol describes the hydrolysis of the dimethyl acetal to the corresponding aldehyde.
Materials:
-
1-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,1-dimethoxyoctane (from Protocol 1)
-
Acetone
-
Deionized water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the triazole-acetal adduct (1.0 mmol, 1.0 eq) in a 9:1 mixture of acetone and deionized water (10 mL) in a 25 mL round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol, 0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, neutralize the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude aldehyde product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of the triazole-aldehyde via the two-step protocol described above.
| Step | Reactant 1 | Amount (mmol) | Reactant 2 | Amount (mmol) | Catalyst/Reagent | Amount (mmol) | Solvent | Volume (mL) | Expected Yield (%) | Product |
| 1 | This compound | 1.0 | Benzyl Azide | 1.0 | CuSO₄·5H₂O / Na Ascorbate | 0.1 / 0.2 | t-BuOH/H₂O (1:1) | 10 | 90-95 | 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,1-dimethoxyoctane |
| 2 | Triazole-acetal | 1.0 | - | - | p-TsOH·H₂O | 0.1 | Acetone/H₂O (9:1) | 10 | 85-90 | 1-(1-benzyl-1H-1,2,3-triazol-4-yl)octan-1-al |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow.
Chemical Reaction Pathway
Caption: Reaction pathway for the two-step synthesis.
Note: The image URLs in the DOT script for the chemical structures are placeholders and would need to be replaced with actual image links for the diagram to render correctly with chemical structures. For the purpose of this text-based output, the diagram illustrates the flow with labels.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1,1-Dimethoxynon-2-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions involving 1,1-dimethoxynon-2-yne. This versatile building block, featuring a terminal alkyne and a protected aldehyde in the form of a dimethyl acetal, is a valuable substrate for the synthesis of complex organic molecules. The methodologies outlined herein are applicable to drug discovery, natural product synthesis, and materials science.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] this compound is a particularly useful substrate for these transformations. The terminal alkyne allows for participation in a variety of coupling reactions, while the dimethyl acetal serves as a stable protecting group for an aldehyde functionality. This aldehyde can be readily unmasked post-coupling under mild acidic conditions, providing access to a wide range of functionalized α,β-unsaturated aldehydes, which are key intermediates in the synthesis of biologically active compounds and complex molecular scaffolds.
This document will focus on several key palladium-catalyzed cross-coupling reactions, including the Sonogashira, Heck, Suzuki, Stille, and Negishi reactions, providing generalized protocols and relevant data for reactions with substrates analogous to this compound.
Key Cross-Coupling Reactions and Applications
The products derived from the cross-coupling of this compound are valuable precursors in various fields:
-
Drug Development: The resulting enyne acetals can be converted into α,β-unsaturated aldehydes, which are common structural motifs in many biologically active molecules and serve as precursors for diverse molecular scaffolds in drug discovery programs.
-
Natural Product Synthesis: Many natural products with interesting biological activities contain the enynal core structure that can be accessed through these methods.[3]
-
Materials Science: The conjugated enyne systems formed are of interest in the development of organic electronic materials.[4]
Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4][6] The copper-free variant of the Sonogashira coupling is also a widely used method.[5]
General Reaction Scheme:
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7][8] While this compound is an alkyne, its derivatives can participate in subsequent Heck-type reactions. The primary utility here is in the further functionalization of the coupled products.
Suzuki Coupling
The Suzuki reaction is a versatile cross-coupling method that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[9][10] This reaction is known for its mild reaction conditions and the low toxicity of the boron reagents.[11]
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide or pseudohalide.[3][11] A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture.[3] However, the toxicity of tin compounds is a significant drawback.[3][11]
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate.[12][13] This reaction is highly effective for the formation of C-C bonds and is known for its high functional group tolerance.[12]
Data Presentation
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions with terminal alkynes, which can be adapted for this compound.
Table 1: Sonogashira Coupling of Terminal Alkynes with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | THF | RT | 4 | 95 |
| 2 | Bromobenzene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 12 | 88 |
| 3 | 4-Iodoanisole | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Toluene | 60 | 6 | 92 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(dba)₂ (1) / XPhos (2) | - | Cs₂CO₃ | Dioxane | 100 | 8 | 90 |
Table 2: Suzuki Coupling of Alkynylboronates with Aryl Halides
| Entry | Aryl Halide | Alkynylboronate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Alkynyl-9-BBN | Pd(PPh₃)₄ (3) | K₃PO₄ | THF | 70 | 12 | 85 |
| 2 | 1-Chloro-4-methoxybenzene | Alkynylpinacolborane | PdCl₂(dppf) (2) | CsF | Toluene/H₂O | 100 | 16 | 78 |
| 3 | 2-Iodopyridine | Alkynyl-MIDA-boronate | Pd₂(dba)₃ (1) / SPhos (2) | K₂CO₃ | Dioxane/H₂O | 80 | 8 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide
Materials:
-
This compound
-
Aryl iodide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of the Corresponding Alkynylboronate of this compound with an Aryl Bromide
Step 2a: Preparation of the Alkynylpinacolborane
-
Follow a standard procedure for the borylation of terminal alkynes. For example, react this compound with pinacolborane in the presence of a suitable catalyst (e.g., a rhodium or iridium complex).
Step 2b: Suzuki-Miyaura Coupling
Materials:
-
Alkynylpinacolborane of this compound
-
Aryl bromide
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]
-
Potassium carbonate (K₂CO₃)
-
Dioxane and water
-
Standard Schlenk line and glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the alkynylpinacolborane (1.2 mmol, 1.2 equiv), PdCl₂(dppf) (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add a mixture of dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
References
- 1. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles | MDPI [mdpi.com]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Functionalized Heterocycles using 1,1-Dimethoxynon-2-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of functionalized pyrazoles and isoxazoles, valuable scaffolds in drug discovery, utilizing the versatile starting material 1,1-dimethoxynon-2-yne. The methodologies described are based on established cycloaddition and condensation reactions of alkynes.
Introduction
Heterocyclic compounds, particularly pyrazoles and isoxazoles, are core structures in a vast array of pharmaceuticals due to their diverse biological activities.[1][2][3] Pyrazole derivatives are found in drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[1] Similarly, the isoxazole motif is present in various therapeutic agents, including some with antimicrobial and anticancer properties.[2][4] The functionalization of these core structures is crucial for modulating their pharmacological profiles.
This compound is a valuable C9 building block for the synthesis of such heterocycles. Its terminal alkyne allows for cycloaddition reactions, while the dimethyl acetal at the C1 position can be considered a masked aldehyde, offering a handle for further functionalization or influencing the regioselectivity of cyclization reactions. This document outlines the synthesis of 3-heptyl-5-(methoxymethyl)pyrazole and 3-heptyl-5-(methoxymethyl)isoxazole from this precursor.
Synthesis of 3-heptyl-5-(methoxymethyl)pyrazole
The synthesis of 3-heptyl-5-(methoxymethyl)pyrazole from this compound is achieved through a condensation reaction with hydrazine. This reaction typically proceeds with high regioselectivity. The reaction of acetylenic ketones with hydrazines is a well-established method for pyrazole synthesis.[1]
Experimental Protocol
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (absolute)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 3-heptyl-5-(methoxymethyl)pyrazole.
Quantitative Data
| Parameter | Value |
| Typical Yield | 75-85% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (approx. 78 °C in Ethanol) |
Proposed Reaction Pathway
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Protecting Group Strategies for Terminal Alkynes in Multi-Step Synthesis
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] The terminal alkyne, a versatile functional group found in numerous pharmaceuticals, natural products, and organic materials, presents a unique challenge.[1] The hydrogen atom attached to the sp-hybridized carbon is acidic, which can interfere with many common synthetic transformations, particularly those involving organometallic reagents or strong bases.[1][2] To prevent unwanted side reactions, this acidic proton must be temporarily replaced with a protecting group. An ideal protecting group for a terminal alkyne should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups within the molecule.[1]
This document provides a detailed overview of common protecting group strategies for terminal alkynes, with a focus on silyl ethers, which are the most widely employed class for this purpose.[3][4] We will explore their relative stabilities, present quantitative data in a comparative format, and provide detailed experimental protocols for their application and removal.
Key Protecting Groups for Terminal Alkynes
The most prevalent strategy for protecting terminal alkynes involves the use of trialkylsilyl groups.[1] These groups are introduced by treating the terminal alkyne with a silyl halide in the presence of a base. The steric and electronic properties of the substituents on the silicon atom dictate the stability of the resulting silyl-protected alkyne, allowing for a tunable approach to protection.[4][5] This variation in stability is crucial for developing orthogonal protection strategies, where one protecting group can be selectively removed in the presence of another.[6][7]
Commonly used silyl protecting groups, in order of increasing steric bulk and stability, include:
-
Trimethylsilyl (TMS)
-
Triethylsilyl (TES)
-
tert-Butyldimethylsilyl (TBDMS)
-
Triisopropylsilyl (TIPS) [8]
-
tert-Butyldiphenylsilyl (TBDPS)
While less common, other specialized protecting groups have been developed. For instance, polar protecting groups like (3-cyanopropyl)dimethylsilyl (CPDMS) and diphenylphosphoryl (Ph₂P(O)) were designed to simplify the purification of reaction mixtures by altering the polarity of the protected alkyne, which can be a significant drawback when using nonpolar trialkylsilyl groups.[1] Another distinct approach involves the use of dicobalt octacarbonyl (Co₂(CO)₈), which complexes with the alkyne's triple bond, effectively protecting it from reactions like reduction while leaving other functional groups, such as alkenes, accessible.[9]
Data Presentation: Comparison of Silyl Protecting Groups
The selection of an appropriate silyl protecting group is dictated by the specific reaction sequence in a multi-step synthesis. The following table summarizes the properties and common reaction conditions for the most frequently used silyl protecting groups for terminal alkynes.
| Protecting Group | Abbreviation | Relative Stability (Acidic Conditions)[5][10] | Relative Stability (Fluoride/Basic Conditions)[5][10] | Typical Protection Conditions | Typical Deprotection Conditions |
| Trimethylsilyl | TMS | Labile | Very Labile | TMSCl, Et₃N or Pyridine, THF/DCM, 0°C to rt | K₂CO₃, MeOH, rt[6][11]; TBAF, THF, 0°C[1] |
| Triethylsilyl | TES | Moderate | Labile | TESCl, Imidazole, DMF, rt | K₂CO₃, MeOH, rt; TBAF, THF, rt |
| tert-Butyldimethylsilyl | TBDMS | Stable | Moderate | TBDMSCl, Imidazole, DMF, rt | TBAF, THF, rt; HF-Pyridine, THF |
| Triisopropylsilyl | TIPS | Very Stable | Stable | TIPSCl, Imidazole, DMF, rt | TBAF, THF, rt[6]; AgF, MeOH[12] |
| tert-Butyldiphenylsilyl | TBDPS | Very Stable | Very Stable | TBDPSCl, Imidazole, DMF, rt | TBAF, THF, rt (slower); HF-Pyridine, THF |
Experimental Protocols
The following protocols provide generalized procedures for the protection of a terminal alkyne with a labile TMS group and a robust TIPS group, along with their respective deprotection methods.
Protocol 1: Trimethylsilyl (TMS) Protection and Deprotection
A. Protection of a Terminal Alkyne with TMS Chloride
-
Materials:
-
Terminal alkyne (1.0 equiv)
-
Trimethylsilyl chloride (TMSCl, 1.2 equiv)
-
Triethylamine (Et₃N, 1.5 equiv) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the terminal alkyne in anhydrous DCM or THF under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine, followed by the dropwise addition of TMSCl.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the TMS-protected alkyne.
-
B. Deprotection of a TMS-Protected Alkyne using Potassium Carbonate [11]
-
Materials:
-
TMS-protected alkyne (1.0 equiv)
-
Potassium carbonate (K₂CO₃, 0.2-0.5 equiv)[11]
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the TMS-protected alkyne in methanol at room temperature.[11]
-
Add potassium carbonate to the solution and stir the mixture vigorously.[11]
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[11]
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the methanol.[11]
-
Dilute the residue with diethyl ether or DCM and wash with water to remove inorganic salts.[11]
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected terminal alkyne, which can be further purified if necessary.
-
Protocol 2: Triisopropylsilyl (TIPS) Protection and Deprotection
A. Protection of a Terminal Alkyne with TIPS Chloride
-
Materials:
-
Terminal alkyne (1.0 equiv)
-
Triisopropylsilyl chloride (TIPSCl, 1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a solution of the terminal alkyne in anhydrous DMF, add imidazole.
-
Add TIPSCl dropwise to the solution at room temperature under an inert atmosphere.
-
Stir the reaction for 12-24 hours, monitoring by TLC. The reaction may require gentle heating (40-50 °C) for sterically hindered substrates.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or a mixture of hexane and ethyl acetate.
-
Wash the combined organic extracts with water and then brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the TIPS-protected alkyne.
-
B. Deprotection of a TIPS-Protected Alkyne using TBAF [6]
-
Materials:
-
TIPS-protected alkyne (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TIPS-protected alkyne in anhydrous THF at room temperature.
-
Add the TBAF solution dropwise. A color change is often observed.
-
Stir the reaction at room temperature and monitor by TLC. Deprotection of TIPS is slower than TMS and may take several hours.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl or water.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product via flash column chromatography to isolate the terminal alkyne.
-
Visualizations
Logical Relationships and Workflows
The selection and application of protecting groups follow a logical sequence to ensure the success of a multi-step synthesis. The following diagrams illustrate the decision-making process for selecting a silyl group and the general workflow for a protection-deprotection sequence.
Caption: Decision tree for selecting a silyl protecting group.
Caption: Experimental workflow for a protection-reaction-deprotection cycle.
Orthogonal Deprotection Strategy
A key advantage of the diverse family of silyl protecting groups is the ability to perform selective deprotections.[6] For instance, a molecule containing both a TMS-protected alkyne and a more robust TIPS-protected alkyne can be selectively deprotected at the TMS position under mild basic conditions, leaving the TIPS group intact for subsequent transformations.[6] This "orthogonal" approach is invaluable in the synthesis of complex molecules.[7][13]
Caption: Orthogonal strategy: selective removal of TMS vs. TIPS.
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 3. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 4. Organosilane Protecting Groups - Gelest [technical.gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Metal-Catalyzed Hydration of 1,1-Dimethoxynon-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydration of alkynes is a fundamental transformation in organic synthesis, providing a direct route to valuable carbonyl compounds. This document details the metal-catalyzed hydration of 1,1-dimethoxynon-2-yne to produce 1,1-dimethoxy-3-nonanone, a β-keto acetal. β-Keto acetals are versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules, as the acetal functionality serves as a protected form of a ketone, allowing for selective transformations at other sites.
This application note focuses on gold-catalyzed methodologies due to their mild reaction conditions and high functional group tolerance, which are crucial for substrates containing sensitive groups like acetals.[1] Traditional mercury(II)-catalyzed methods, while effective, often require harsh acidic conditions that can lead to the cleavage of the acetal protecting group.
Reaction Principle
The metal-catalyzed hydration of an alkyne involves the activation of the carbon-carbon triple bond by a metal catalyst, making it susceptible to nucleophilic attack by water. The reaction with this compound proceeds through the following general steps:
-
Coordination: The metal catalyst coordinates to the alkyne π-system.
-
Nucleophilic Attack: A water molecule attacks one of the alkyne carbons in a Markovnikov or anti-Markovnikov fashion, depending on the catalyst and reaction conditions. For internal, unsymmetrical alkynes, regioselectivity can be a challenge, but is often directed by steric or electronic factors.
-
Proton Transfer: A proton is transferred to the other alkyne carbon.
-
Tautomerization: The initially formed enol intermediate rapidly tautomerizes to the more stable ketone.
The expected product from the hydration of this compound is 1,1-dimethoxy-3-nonanone, resulting from the addition of the oxygen atom to the C3 position.
Catalytic Systems
Several metal catalysts can effect the hydration of alkynes. Gold catalysts are particularly advantageous for substrates with acid-sensitive functional groups.
-
Gold(I) and Gold(III) Catalysts: These are highly effective for alkyne hydration under mild conditions.[2] Cationic gold complexes are particularly active. The reaction medium is often a mixture of an organic solvent and water.
-
Supported Gold Nanoparticles: A heterogeneous catalytic system using TiO2-supported gold nanoparticles has been shown to be effective for alkyne hydration under weakly basic conditions (pH 8-9), making it highly compatible with acid-sensitive groups like acetals.[1]
-
Mercury(II) Catalysts: While historically significant, these catalysts (e.g., HgSO4 in aqueous H2SO4) are less suitable for this compound due to the strongly acidic conditions which would likely hydrolyze the acetal.
Data Presentation
The following tables summarize representative quantitative data for the gold-catalyzed hydration of internal alkynes, providing an expected range of performance for the hydration of this compound.
Table 1: Gold(I)-Catalyzed Hydration of Internal Alkynes
| Entry | Alkyne Substrate | Gold(I) Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diphenylacetylene | [(NHC)AuCl] | 0.01 | Dioxane/H₂O | 80 | 1 | >99 | [3] |
| 2 | 1-Phenyl-1-propyne | [(IPr)AuCl]/AgSbF₆ | 1 | CH₂Cl₂/H₂O | RT | 2 | 95 | [4] |
| 3 | 4-Octyne | [Au(PPh₃)Cl]/AgOTf | 2 | Dioxane/H₂O | 100 | 12 | 85 | [5] |
NHC = N-Heterocyclic Carbene, IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Table 2: Gold(III)-Catalyzed Hydration of Functionalized Alkynes
| Entry | Alkyne Substrate | Gold(III) Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl 4-phenyl-2-butynoate | AuCl₃ | 2 | EtOH/H₂O | RT | 2 | 92 | [6] |
| 2 | 1-Phenyl-4-pentyn-1-one | Na[AuCl₄] | 5 | Dioxane/H₂O | 60 | 4 | 88 | [7] |
Experimental Protocols
The following are detailed protocols for the gold-catalyzed hydration of this compound. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Homogeneous Gold(I)-Catalyzed Hydration
This protocol is adapted from procedures for the hydration of internal alkynes using a gold(I)-N-heterocyclic carbene complex.
Materials:
-
This compound
-
[(IPr)AuCl] (or similar gold(I) catalyst)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Standard glassware for workup (separatory funnel, Erlenmeyer flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add [(IPr)AuCl] (1-2 mol%) and AgSbF₆ (1-2 mol%).
-
Add anhydrous dichloromethane (DCM) to dissolve the catalyst precursors. Stir for 10-15 minutes at room temperature to generate the active cationic gold(I) catalyst.
-
Add this compound (1 equivalent) to the flask via syringe.
-
Add deionized water (1.5-2 equivalents) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford pure 1,1-dimethoxy-3-nonanone.
Protocol 2: Heterogeneous Gold Nanoparticle-Catalyzed Hydration
This protocol is based on the use of a recyclable, supported gold catalyst under weakly basic conditions, which is ideal for preserving the acetal group.[1]
Materials:
-
This compound
-
TiO₂-supported gold nanoparticles (TiO₂-Au)
-
Morpholine
-
Dioxane
-
Deionized water
-
Standard glassware for reaction and workup
-
Filtration apparatus (e.g., Büchner funnel or syringe filter)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), dioxane, and deionized water (1.5-2 equivalents).
-
Add TiO₂-supported gold nanoparticles (1-5 mol% Au).
-
Add morpholine (10-20 mol%) as a basic cocatalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid TiO₂-Au catalyst. The catalyst can be washed with solvent, dried, and reused.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Reaction Mechanism
Caption: Gold-catalyzed hydration of this compound.
Experimental Workflow
Caption: General experimental workflow for alkyne hydration.
Product Characterization
The final product, 1,1-dimethoxy-3-nonanone, should be characterized by standard spectroscopic methods.
-
¹H NMR: Expected signals include:
-
A triplet for the terminal methyl group of the hexyl chain.
-
Multiplets for the methylene groups of the hexyl chain.
-
A triplet for the methylene group adjacent to the carbonyl.
-
A singlet for the two equivalent methoxy groups of the acetal.
-
A singlet or multiplet for the proton on the acetal carbon.
-
A singlet for the methylene group between the acetal and the carbonyl.
-
-
¹³C NMR: Expected signals include:
-
A signal for the carbonyl carbon (~200-210 ppm).
-
A signal for the acetal carbon (~100-110 ppm).
-
Signals for the methoxy carbons (~50-60 ppm).
-
Signals for the methylene and methyl carbons of the hexyl chain.
-
-
IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group is expected around 1715 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 1,1-dimethoxy-3-nonanone.
Conclusion
The gold-catalyzed hydration of this compound offers a mild and efficient method for the synthesis of 1,1-dimethoxy-3-nonanone. The choice of a gold-based catalyst is critical to ensure the stability of the acetal functional group. The protocols provided herein offer robust starting points for the synthesis and subsequent purification of this valuable β-keto acetal intermediate. These methods are amenable to a wide range of research and development applications, particularly in the field of pharmaceutical synthesis.
References
- 1. Supported Gold Nanoparticle-Catalyzed Hydration of Alkynes under Basic Conditions [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Hydration of alkynes at room temperature catalyzed by gold(i) isocyanide compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: One-Pot Synthesis of Novel Propargylamines via A³ Coupling with 1,1-Dimethoxynon-2-yne
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Propargylamines are crucial building blocks in medicinal chemistry and drug discovery, serving as precursors for a variety of biologically active molecules and heterocyclic compounds. The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful, atom-economical, one-pot method for synthesizing propargylamines.[1][2] This application note describes a detailed protocol for a one-pot, three-component A³ coupling reaction utilizing 1,1-Dimethoxynon-2-yne, a versatile terminal alkyne bearing a protected aldehyde functionality. The presence of the dimethoxyacetal group offers a synthetic handle for post-reaction modifications, allowing for the creation of diverse molecular scaffolds. This protocol is designed to be a starting point for the exploration of novel chemical space in drug development programs.
The reaction proceeds via a copper-catalyzed pathway where an imine, formed in situ from an aldehyde and an amine, is attacked by a copper acetylide generated from this compound.[2][3] This one-pot procedure avoids the isolation of intermediates, thereby saving time and resources.
Key Features:
-
One-Pot Synthesis: Streamlined procedure with reduced workup and purification steps.
-
Atom Economy: High efficiency with the incorporation of all three components into the final product.
-
Versatility: The protocol is adaptable to a range of aldehydes and amines, enabling the synthesis of a library of compounds.
-
Functional Group Tolerance: The dimethoxyacetal group is stable under the proposed reaction conditions, allowing for subsequent deprotection and functionalization.
Experimental Protocol: General Procedure for the One-Pot A³ Coupling Reaction
This protocol details a general method for the copper-catalyzed one-pot synthesis of propargylamines from this compound, an aldehyde, and an amine.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Amine (1.1 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
Toluene (or another suitable solvent like Dioxane or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv) and the amine (1.1 mmol, 1.1 equiv) in toluene (5 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the imine.
-
To this mixture, add this compound (1.0 mmol, 1.0 equiv) followed by copper(I) iodide (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired propargylamine.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation: Representative Examples and Expected Yields
The following table summarizes the expected products and hypothetical yields for the one-pot A³ coupling reaction with this compound using a selection of representative aldehydes and amines. These yields are estimates based on similar reactions reported in the literature and may require optimization for specific substrate combinations.
| Entry | Aldehyde | Amine | Product | Expected Yield (%) |
| 1 | Benzaldehyde | Piperidine | 1-(1,1-Dimethoxynon-2-yn-4-yl)-1-phenyl-N-piperidinemethane | 80-90 |
| 2 | 4-Chlorobenzaldehyde | Morpholine | 1-(4-Chlorophenyl)-1-(1,1-dimethoxynon-2-yn-4-yl)-N-morpholinomethane | 75-85 |
| 3 | Isobutyraldehyde | Benzylamine | N-Benzyl-1-(1,1-dimethoxynon-2-yn-4-yl)-2-methylpropan-1-amine | 65-75 |
| 4 | Furfural | Aniline | N-(1-(Furan-2-yl)-1-(1,1-dimethoxynon-2-yn-4-yl)methyl)aniline | 70-80 |
Visualizations
Experimental Workflow
Caption: One-pot A³ coupling experimental workflow.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the A³ coupling.
References
Application Notes and Protocols: 1,1-Dimethoxynon-2-yne in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Synthesis of 1,1-Dimethoxynon-2-yne
The synthesis of this compound can be envisioned through the reaction of a propargyl Grignard reagent with an appropriate orthoformate. A general and economical method for preparing a related compound, 4,4-dimethoxybut-1-yne, involves the reaction of the aluminum derivative of propargyl bromide with trimethyl orthoformate.[1] A similar strategy could be adapted for the synthesis of this compound.
Key Synthetic Applications and Reaction Pathways
The dual functionality of this compound allows for a range of synthetic transformations valuable in the construction of complex natural product scaffolds.
The terminal alkyne is a powerful functional group in organic synthesis, capable of participating in a variety of coupling and cycloaddition reactions.[2]
-
Alkynylation: The terminal alkyne can be deprotonated to form a potent nucleophile, an acetylide, which can react with various electrophiles such as aldehydes, ketones, and alkyl halides to form new carbon-carbon bonds. This is a fundamental strategy for extending carbon chains in the synthesis of complex molecules.[3]
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis, enabling the formation of conjugated enynes and aryl alkynes, which are common motifs in natural products.
-
"Click" Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted triazoles. This highly efficient and regioselective reaction is valuable for linking different molecular fragments.[4]
-
Cycloaddition Reactions: Alkynes are excellent partners in various cycloaddition reactions, including [4+2] Diels-Alder, [2+2+2] cyclotrimerization, and [2+2+1] Pauson-Khand reactions, providing rapid access to complex cyclic and polycyclic systems.[5]
The dimethyl acetal serves as a protecting group for a carbonyl functionality. This masking strategy is crucial in multi-step syntheses to prevent unwanted side reactions.
-
Deprotection to Aldehyde: The acetal can be readily hydrolyzed under acidic conditions to reveal the corresponding aldehyde. This aldehyde can then undergo a wide range of subsequent transformations, such as Wittig reactions, aldol additions, and reductive aminations, to introduce further complexity.
-
Formation of Ketene Acetals: While not directly a reaction of the dimethyl acetal in this compound, related structures like O-silyl N,O-ketene acetals are valuable nucleophiles in annulation reactions for the construction of N-heterocycles.[6]
Potential Applications in Natural Product Synthesis
The combination of a terminal alkyne and a masked carbonyl in this compound makes it a potentially valuable building block for the synthesis of various natural products, particularly polyketides and alkaloids. The alkyne can be used for the initial construction of the carbon skeleton, and the latent aldehyde can be unmasked at a later stage for further functionalization. For instance, in the synthesis of a complex polyketide like Soraphen A, the dual nature of the alkyne moiety as both a nucleophile and an electrophile is exploited.[7]
Experimental Protocols (Representative)
The following are representative protocols for key reactions involving functional groups present in this compound, adapted from the literature for analogous substrates.
This protocol is a general representation of a Sonogashira coupling reaction.
| Reagents/Supplies | Equipment |
| Aryl/Vinyl Halide (1.0 equiv) | Schlenk flask |
| Terminal Alkyne (1.2 equiv) | Magnetic stirrer |
| Pd(PPh₃)₄ (0.05 equiv) | Heating mantle |
| CuI (0.1 equiv) | Condenser |
| Triethylamine (or other suitable base) | Inert atmosphere (Nitrogen or Argon) |
| Anhydrous THF (or other suitable solvent) | Syringes and needles |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl/vinyl halide, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This protocol describes a typical acidic hydrolysis of a dimethyl acetal.
| Reagents/Supplies | Equipment |
| Acetal-protected compound (1.0 equiv) | Round-bottom flask |
| Acetone/Water mixture (e.g., 9:1) | Magnetic stirrer |
| p-Toluenesulfonic acid (p-TSA) (catalytic amount) | Reflux condenser (if heating is required) |
Procedure:
-
Dissolve the acetal-protected compound in an acetone/water mixture in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous NaHCO₃).
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the deprotected aldehyde.
Data Presentation
As no direct experimental data for this compound is available, the following table provides representative yields for the synthesis of terminal allenes from terminal alkynes, a transformation that highlights the utility of the alkyne terminus.[8]
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | 1-Dodecyne | 1,2-Tridecadiene | 85 |
| 2 | 3-Phenyl-1-propyne | 4-Phenyl-1,2-butadiene | 78 |
| 3 | 5-Chloro-1-pentyne | 6-Chloro-1,2-hexadiene | 65 |
Visualizations
Caption: Proposed synthesis of this compound.
Caption: Potential reaction pathways of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. openaccesspub.org [openaccesspub.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Annulation of O-silyl N,O-ketene acetals with alkynes for the synthesis of dihydropyridinones and its application in concise total synthesis of phenanthroindolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Total Synthesis of Soraphen A: a Flexible Alkyne Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
How to improve the yield of reactions with 1,1-Dimethoxynon-2-yne.
Welcome to the technical support center for 1,1-Dimethoxynon-2-yne. This resource is designed for researchers, scientists, and professionals in drug development to navigate the challenges and optimize the outcomes of reactions involving this versatile building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data presentation to enhance your experimental success.
General Information
This compound is a molecule that features both a dimethyl acetal and an internal alkyne functional group. This unique combination allows for a variety of chemical transformations. The dimethyl acetal serves as a protected form of a ketone, which is stable under basic and nucleophilic conditions but can be hydrolyzed under acidic conditions. The internal alkyne can undergo various addition reactions, cycloadditions, and metal-catalyzed couplings. Understanding the interplay between these two functional groups is key to achieving high reaction yields.
Troubleshooting Guides & FAQs
This section is organized by common reaction types that researchers may perform with this compound.
Deprotection (Hydrolysis) of the Dimethyl Acetal to Nonan-2-one
The primary reaction involving the 1,1-dimethoxy group is its hydrolysis to the corresponding ketone, nonan-2-one.
FAQs:
-
Q: My deprotection reaction is very slow or incomplete. What can I do to improve the conversion?
-
A: Incomplete hydrolysis is often due to insufficient acid strength or concentration. You can try increasing the concentration of the acid, switching to a stronger acid, or gently heating the reaction mixture. Ensure that water is present in the reaction, as it is a necessary reagent for hydrolysis.[1][2][3]
-
-
Q: I am observing side products and a decrease in yield. What could be the cause?
-
A: The alkyne functionality can be sensitive to strongly acidic and high-temperature conditions, potentially leading to side reactions like hydration or rearrangement. Using milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) in aqueous acetone) or keeping the reaction temperature low can help minimize these side reactions.
-
-
Q: Can I selectively deprotect the acetal without affecting other acid-sensitive groups in my molecule?
-
A: Yes, by carefully choosing the reaction conditions. Mild Lewis acids or solid-supported acid catalysts can provide greater selectivity. Performing the reaction at a lower temperature will also enhance selectivity.
-
Troubleshooting Flowchart: Acetal Deprotection
Caption: Troubleshooting workflow for low yields in the deprotection of this compound.
Experimental Protocol: Acetal Hydrolysis
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
If the reaction is slow, gently warm the mixture to 40-50 °C.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
| Catalyst | Temperature (°C) | Typical Yield (%) | Reference |
| p-TsOH | 25-50 | 85-95 | [3] |
| Amberlyst-15 | 25 | 90-98 | [4] |
| Aqueous HCl | 25 | 80-90 | [1][2] |
Hydration of the Alkyne
Hydration of the internal alkyne in this compound will lead to the formation of a ketone. Since the alkyne is asymmetric, this reaction will produce a mixture of two regioisomeric ketones after tautomerization of the enol intermediates.
FAQs:
-
Q: My alkyne hydration is not proceeding. How can I initiate the reaction?
-
A: Alkyne hydration typically requires a catalyst. A common method is using a mercury(II) salt (e.g., HgSO₄) in aqueous sulfuric acid.[5] Be aware of the toxicity of mercury compounds and handle them with appropriate safety precautions.
-
-
Q: I am getting a mixture of two ketone products. Can I control the regioselectivity?
-
A: For internal alkynes, achieving high regioselectivity in hydration can be challenging. The electronic and steric environment around the alkyne influences the outcome. For terminal alkynes, hydroboration-oxidation provides the anti-Markovnikov product (an aldehyde), while mercury-catalyzed hydration gives the Markovnikov product (a ketone).[5] For an internal alkyne like this, the directing effects of the adjacent groups will determine the product ratio.
-
-
Q: The reaction is messy and yields are low. Are there alternatives to mercury catalysts?
-
A: Yes, gold and other transition metal catalysts are known to effectively catalyze alkyne hydration under milder conditions, which can lead to cleaner reactions and improved yields.[6]
-
Reaction Mechanism: Alkyne Hydration
Caption: Simplified mechanism of alkyne hydration to a ketone.
Experimental Protocol: Mercury-Catalyzed Alkyne Hydration
-
To a solution of this compound (1.0 eq) in aqueous sulfuric acid, add a catalytic amount of mercury(II) sulfate (0.05 eq).
-
Stir the mixture at room temperature or gently heat to 60 °C to increase the reaction rate.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the product mixture by column chromatography.
| Catalyst System | Regioselectivity | Typical Yield (%) | Reference |
| HgSO₄ / H₂SO₄ | Mixture of regioisomers | 70-85 | [5] |
| AuCl₃ / MeOH | Mixture of regioisomers | 80-95 | [6] |
Metal-Catalyzed Cross-Coupling Reactions
While this compound is an internal alkyne and thus cannot participate in reactions requiring a terminal C-H bond (like the Sonogashira coupling), it can be a substrate in other metal-catalyzed reactions, such as cycloadditions.
Cycloaddition Reactions
The alkyne moiety can act as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings.
FAQs:
-
Q: My 1,3-dipolar cycloaddition with an azide is not working. What are the critical parameters?
-
A: These reactions can be sensitive to solvent and temperature. Thermal conditions often require elevated temperatures. Copper-catalyzed azide-alkyne cycloadditions (CuAAC) can proceed at room temperature. Ensure your azide is stable under the reaction conditions.
-
-
Q: Am I expecting a single product from the cycloaddition?
-
A: With an unsymmetrical internal alkyne, you can expect a mixture of two regioisomeric triazole products. The regioselectivity is influenced by both electronic and steric factors of the substituents on the alkyne and the dipole.[7]
-
Reaction Scheme: 1,3-Dipolar Cycloaddition
Caption: General scheme for the 1,3-dipolar cycloaddition of this compound.
Experimental Protocol: Thermal 1,3-Dipolar Cycloaddition
-
Dissolve this compound (1.0 eq) and the organic azide (1.1 eq) in a high-boiling solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting triazole isomers by column chromatography.
| Reaction Type | Conditions | Product | Typical Yield (%) | Reference |
| Thermal Cycloaddition | Toluene, reflux | Regioisomeric triazoles | 60-80 | [7] |
| CuAAC | CuSO₄, Na-ascorbate, t-BuOH/H₂O | Regioisomeric triazoles | 85-95 | [4] |
References
- 1. researchgate.net [researchgate.net]
- 2. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 3. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
Stability of 1,1-Dimethoxynon-2-yne under acidic and basic conditions.
Technical Support Center: 1,1-Dimethoxynon-2-yne
This guide provides technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound in various chemical environments. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound contains two primary functional groups that dictate its stability: an acetal (the 1,1-dimethoxy group) and an internal alkyne.
-
Acetal Group: This group is highly sensitive to acidic conditions, under which it will readily hydrolyze. It is, however, robust and stable under neutral and basic conditions.[1][2]
-
Internal Alkyne Group: The carbon-carbon triple bond is generally stable under a wide range of conditions. It is not susceptible to cleavage by common acids or bases. However, very strong bases may induce isomerization.[3]
Q2: What happens when this compound is exposed to acidic conditions?
A2: Under acidic conditions (e.g., aqueous HCl, H₂SO₄, or even Lewis acids), the acetal group will undergo hydrolysis. This reaction cleaves the two C-O ether bonds, converting the acetal into an aldehyde. The expected product of this reaction is non-2-ynal . This process is typically rapid and is the primary pathway for degradation in acid.[4][5]
Q3: Is this compound stable in the presence of common bases like sodium hydroxide (NaOH) or triethylamine (Et₃N)?
A3: Yes, the compound is stable in the presence of common inorganic and organic bases. The acetal functional group does not react with bases, making it a suitable protecting group for carbonyls in basic reaction environments.[1][2] The internal alkyne is also unreactive towards these bases.
Q4: Can I use very strong bases, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), with this compound?
A4: Caution is advised. While the acetal group is stable, very strong bases can interact with the alkyne portion of the molecule. Strong bases are capable of deprotonating the carbon atoms adjacent to the triple bond (the propargylic positions).[6] This can lead to isomerization of the alkyne to a different position along the carbon chain or formation of allenes.[3][7] If your protocol requires a very strong base, monitor the reaction carefully for the formation of isomers.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Complete consumption of starting material with formation of a new, more polar spot on TLC after acidic workup. | Acid-catalyzed hydrolysis. The acetal group has been cleaved to form the corresponding aldehyde (non-2-ynal). | This is the expected reactivity. If deprotection was unintentional, avoid all contact with acidic media. Use a non-acidic workup (e.g., quenching with a saturated sodium bicarbonate solution) and purify using neutral or slightly basic chromatography systems. |
| Reaction mixture turns yellow or forms a polymer-like precipitate under strongly acidic conditions. | Aldehyde instability/side reactions. The aldehyde product from hydrolysis may be unstable under the reaction conditions, leading to aldol condensation or other side reactions. | Perform the acidic deprotection at low temperatures (e.g., 0 °C) and for the minimum time necessary. Work up the reaction as soon as the starting material is consumed to isolate the aldehyde before it degrades. |
| Formation of multiple product isomers when using a very strong base (e.g., t-BuOK, NaNH₂). | Base-catalyzed isomerization. The strong base is deprotonating the propargylic position, leading to rearrangement of the triple bond.[3] | Use the mildest base possible for your intended transformation. If a strong base is necessary, use low temperatures (-78 °C) and a stoichiometric amount of base to minimize isomerization. |
| Low or no reactivity in an acid-catalyzed reaction where the alkyne is the intended reactive site. | Competitive acetal hydrolysis. The acid may be consumed or preferentially react with the more sensitive acetal group, preventing the desired reaction at the alkyne. | This molecule is not well-suited for reactions that require acidic catalysis at the alkyne. It is recommended to first deprotect the acetal to the aldehyde and then perform the desired alkyne chemistry. |
Summary of Stability Data
The following table provides a qualitative summary of the stability of this compound under various conditions.
| Condition | Reagent Example | Temperature | Stability of Acetal | Stability of Alkyne | Primary Outcome |
| Aqueous Acid | 1M HCl, p-TsOH | Room Temp | Unstable | Stable | Rapid hydrolysis to non-2-ynal.[8] |
| Aqueous Base | 1M NaOH, K₂CO₃ | Room Temp | Stable | Stable | No reaction. |
| Organic Base | Pyridine, Et₃N | Room Temp | Stable | Stable | No reaction. |
| Strong Base | NaNH₂, t-BuOK | Room Temp | Stable | Potentially Unstable | Risk of isomerization to other alkynes/allenes.[3] |
| Reducing Agents | NaBH₄, LiAlH₄ | Room Temp | Stable | Stable | No reaction expected at the functional groups. |
| Oxidizing Agents | m-CPBA, PCC | Room Temp | Stable | Stable | No reaction expected at the functional groups. |
Experimental Protocols
Protocol 1: Procedure for Monitoring Acid-Catalyzed Hydrolysis
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Initiation: Add a catalytic amount of a strong acid (e.g., 0.1 eq of 2M HCl or a spatula tip of p-toluenesulfonic acid).
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The starting material will be consumed and a new, more polar product (non-2-ynal) will appear.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Analyze the resulting crude product by ¹H NMR and GC-MS to confirm the structure of non-2-ynal.
Protocol 2: Procedure for Testing Stability to Strong Base
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK, 1.1 eq).
-
Monitoring: Stir the reaction at room temperature for several hours. Take aliquots at regular intervals, quench them with a proton source (e.g., saturated NH₄Cl), and analyze by GC-MS.
-
Analysis: Compare the chromatograms over time. The appearance of new peaks with the same mass as the starting material would indicate base-catalyzed isomerization. The absence of new peaks indicates stability under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Chemical stability pathways.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Alkyne - Wikipedia [en.wikipedia.org]
- 7. Alkyne Reactivity [www2.chemistry.msu.edu]
- 8. pubs.acs.org [pubs.acs.org]
Preventing premature deprotection of 1,1-Dimethoxynon-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dimethoxynon-2-yne. The information is designed to help prevent its premature deprotection during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature deprotection of this compound?
A1: The dimethyl acetal group in this compound is highly susceptible to acidic conditions, which catalyze its hydrolysis back to the corresponding aldehyde.[1] Even trace amounts of acid, including acidic impurities in solvents or reagents, or on glassware, can initiate this process. The presence of water is also crucial for the hydrolysis to occur.
Q2: How stable is the dimethyl acetal group to common reaction conditions?
A2: Dimethyl acetals are generally stable under neutral to strongly basic conditions.[2][3] They are resistant to nucleophiles, organometallic reagents (like Grignard reagents), and most oxidizing and reducing agents (e.g., LiAlH4).[2][3] However, their stability significantly decreases in the presence of even mild acids.
Q3: Are there any specific reagents that are known to cause unintended deprotection?
A3: Yes, aside from obvious acids, certain reagents can inadvertently lead to deprotection. These include:
-
Lewis acids: Many Lewis acids used to catalyze other reactions can also catalyze acetal cleavage.
-
Silica gel: Standard silica gel for chromatography can be slightly acidic and may cause deprotection, especially with prolonged exposure. Using neutralized silica gel is recommended.
-
Reagents that generate acidic byproducts: Some reactions may produce acidic species in situ, leading to a drop in the reaction mixture's pH.
Q4: Can elevated temperatures cause deprotection?
A4: While the primary cause of deprotection is acidity, high temperatures can accelerate the rate of acid-catalyzed hydrolysis. In a strictly neutral and anhydrous environment, thermal decomposition is less of a concern for the acetal group itself under typical organic synthesis conditions. However, elevated temperatures can promote side reactions that may generate acidic species.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| TLC analysis shows a new, more polar spot corresponding to the aldehyde. | 1. Acidic residue on glassware. 2. Acidic impurities in solvents or reagents. 3. Degradation on the TLC plate's silica gel. | 1. Wash glassware with a dilute ammonia solution, followed by distilled water and oven-drying. 2. Use freshly distilled or high-purity anhydrous solvents. Consider passing solvents through a plug of basic alumina. 3. Co-spot with a non-polar solvent and run the TLC immediately after spotting. Consider using TLC plates with a neutral adsorbent. |
| NMR spectrum of the purified product shows peaks corresponding to the aldehyde and starting material. | 1. Incomplete reaction during the protection step. 2. Deprotection during aqueous work-up. 3. Deprotection during chromatographic purification. | 1. Ensure the protection reaction goes to completion by monitoring with TLC. Use a dehydrating agent to drive the equilibrium. 2. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the work-up. Avoid acidic quenches. 3. Neutralize silica gel before use by washing with a solution of triethylamine in the eluent system. Use a less polar eluent system if possible to expedite elution. |
| Low yield of the desired product after a reaction, with the aldehyde being the main byproduct. | 1. The reaction conditions were unintentionally acidic. 2. A reagent used is a known Lewis acid. 3. The reaction generated acidic byproducts. | 1. Add a non-nucleophilic base (e.g., proton sponge or diisopropylethylamine) to the reaction mixture to scavenge any trace acid. 2. If a Lewis acid is necessary, consider using a milder one or performing the reaction at a lower temperature.[1] 3. Buffer the reaction mixture if the generation of acidic byproducts is unavoidable. |
Experimental Protocols
Protocol 1: Protection of Non-2-ynal to form this compound
This protocol describes the formation of the dimethyl acetal from the corresponding aldehyde.
Materials:
-
Non-2-ynal
-
Anhydrous methanol
-
Trimethyl orthoformate
-
Anhydrous p-toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Septum and nitrogen inlet
Procedure:
-
To a solution of non-2-ynal (1 equivalent) in anhydrous methanol (5-10 volumes), add trimethyl orthoformate (1.2 equivalents).
-
Stir the mixture under a nitrogen atmosphere at room temperature.
-
Add a catalytic amount of anhydrous p-TsOH (0.01 equivalents).
-
Monitor the reaction by TLC until all the aldehyde is consumed.
-
Quench the reaction by adding anhydrous sodium bicarbonate.
-
Stir for 10 minutes.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: General Precautions for Reactions Involving this compound
This protocol outlines general handling procedures to prevent premature deprotection.
-
Glassware: Ensure all glassware is thoroughly cleaned and dried. For highly sensitive reactions, rinse with a dilute solution of a base (e.g., 1% triethylamine in hexane), followed by drying.
-
Solvents: Use freshly distilled, anhydrous solvents. If necessary, pass solvents through a short column of activated neutral or basic alumina immediately before use.
-
Reagents: Use high-purity reagents. Be aware of the potential for acidic impurities in commercial reagents.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture and acidic gases.
-
pH Monitoring: If the reaction conditions permit, monitor the pH of the reaction mixture. The addition of a non-nucleophilic base like proton sponge can help maintain neutrality.
-
Work-up: During the work-up, avoid acidic washes. Use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate).
-
Purification: For chromatographic purification, use neutralized silica gel or an alternative stationary phase like alumina. Elute the compound as quickly as possible.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Workflow to minimize premature deprotection.
References
Optimizing catalyst loading for Sonogashira coupling of 1,1-Dimethoxynon-2-yne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1,1-Dimethoxynon-2-yne in Sonogashira coupling reactions. The information is tailored for scientists and professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a Sonogashira coupling reaction? A1: The essential components for a successful Sonogashira coupling are a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (typically CuI), an amine base (such as triethylamine or diisopropylamine), the aryl or vinyl halide, and the terminal alkyne, in this case, this compound. The reaction is typically carried out in an inert solvent under anaerobic conditions.[1][2]
Q2: Why is my Sonogashira reaction failing completely? A2: Complete failure of a Sonogashira reaction often points to issues with the catalysts, reagent quality, or reaction atmosphere. Key initial checks should include:
-
Catalyst Activity: Ensure your palladium catalyst and copper(I) iodide are fresh and have been stored correctly to prevent degradation.
-
Anaerobic Conditions: The reaction is sensitive to oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling). It is crucial to degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[1]
-
Reagent Purity: Impurities in the starting materials, particularly the aryl halide and alkyne, can poison the catalyst.[1]
Q3: What does the formation of a black precipitate in my reaction indicate? A3: A black precipitate, often referred to as "palladium black," signals the decomposition of the palladium catalyst to elemental palladium(0). This decomposition can be triggered by impurities, the choice of solvent (some anecdotal reports suggest THF may promote it), or excessively high temperatures. To mitigate this, use high-purity, degassed reagents and solvents, and ensure the reaction temperature is appropriate for your specific substrates.[1][3]
Q4: What is the general order of reactivity for aryl halides in Sonogashira coupling? A4: The reactivity of the aryl or vinyl halide is a crucial factor. The general trend, from most reactive to least reactive, is: I > OTf > Br > Cl. This means that aryl iodides are the most reactive substrates and can often be coupled at room temperature. Aryl bromides typically require elevated temperatures to react efficiently, while aryl chlorides are the least reactive and may necessitate specialized catalysts or harsher conditions.[1]
Q5: Is a copper co-catalyst always necessary for the Sonogashira reaction? A5: No, copper-free Sonogashira couplings are a well-established alternative. In fact, they are often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling), which is a common side reaction in the presence of copper and oxygen.[1][4] Copper-free conditions may require specific ligands or adjustments to the reaction parameters to achieve high efficiency.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive palladium catalyst. | Use a fresh batch of palladium catalyst stored under an inert atmosphere. For Pd(II) pre-catalysts, ensure proper in-situ reduction. |
| Degraded copper(I) co-catalyst. | Use a fresh, high-purity source of copper(I) iodide. | |
| Impure starting materials (aryl halide or alkyne). | Purify starting materials via distillation, recrystallization, or column chromatography. | |
| Inappropriate solvent or base. | Ensure the solvent is anhydrous and degassed. The amine base should also be dry and used in sufficient excess. Triethylamine and diisopropylamine are common choices.[1] | |
| Sub-optimal reaction temperature. | For aryl bromides, heating is often necessary.[4][5] If no reaction is observed, incrementally increase the temperature. Conversely, if decomposition is observed, lower the temperature. | |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen in the reaction. | Thoroughly degas the solvent and reaction vessel (e.g., using freeze-pump-thaw cycles or by bubbling with an inert gas) and maintain a positive pressure of nitrogen or argon. |
| High concentration of copper co-catalyst. | Reduce the amount of copper(I) iodide or consider a copper-free protocol. | |
| Formation of Palladium Black | Impurities in reagents or solvents. | Use high-purity, degassed reagents and solvents. |
| Incompatible solvent. | While THF is commonly used, if palladium black formation is persistent, consider switching to a different solvent like DMF, acetonitrile, or using the amine base as the solvent.[3][5] | |
| Reaction temperature is too high. | Lower the reaction temperature. | |
| Reaction Stalls Before Completion | Catalyst deactivation. | The catalyst may have a limited lifetime under the reaction conditions. If the reaction stalls, adding another portion of the palladium catalyst might help it proceed to completion. |
| Insufficient base. | The reaction produces a hydrohalic acid byproduct that is neutralized by the amine base. Ensure enough base is present to last the entire course of the reaction. |
Data Presentation
Table 1: Effect of Palladium Catalyst Loading on a Model Sonogashira Coupling
This table summarizes the impact of varying palladium catalyst loading on the yield of a representative Sonogashira coupling between an aryl bromide and a terminal alkyne.
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Time (h) | Yield (%) |
| 1 | 0.5 | 1.0 | 24 | 45 |
| 2 | 1.0 | 2.0 | 12 | 75 |
| 3 | 2.0 | 4.0 | 8 | 92 |
| 4 | 5.0 | 10.0 | 8 | 95 |
Note: Data is illustrative and based on typical trends observed in Sonogashira coupling reactions. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Sonogashira Coupling of an Aryl Bromide with this compound
This protocol provides a general starting point for the optimization of the Sonogashira coupling.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent (5 mL) and triethylamine (3.0 mmol) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for aryl bromides) and stir under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling reaction.
References
Troubleshooting low conversion rates in 1,1-Dimethoxynon-2-yne reactions
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low conversion rates in reactions involving 1,1-Dimethoxynon-2-yne.
Troubleshooting Low Conversion Rates
Low product yield is a common issue in organic synthesis. The following sections provide a systematic approach to identifying and resolving the root cause of low conversion rates in your this compound reactions.
Initial Troubleshooting Workflow
Before diving into specific reaction parameters, it's crucial to assess the foundational aspects of your experimental setup. The following workflow outlines the initial steps to diagnose the problem.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing a low yield. What are the most common causes?
A1: Low conversion rates in reactions involving this compound can often be attributed to one or more of the following factors:
-
Substrate Purity: Impurities in this compound or other reagents can poison catalysts or participate in side reactions.
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete conversion.
-
Catalyst Activity: The chosen catalyst may be inappropriate for the transformation, or it may have degraded due to improper storage or handling.
-
Solvent Effects: The polarity and proticity of the solvent can significantly influence reaction rates and equilibria.
-
Acetal Group Instability: The dimethyl acetal is sensitive to acidic conditions and can be hydrolyzed back to the aldehyde, leading to undesired side products.
Q2: I suspect my this compound has degraded. How can I check its purity?
A2: You can assess the purity of your this compound using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities. Pay close attention to the integration of the methoxy and alkyne protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Check for the characteristic C≡C and C-O stretches. The presence of a broad O-H stretch might indicate hydrolysis.
Recommended Purification Method: If impurities are detected, distillation under reduced pressure is the most effective method for purifying this compound.
Q3: My reaction involves a strong base to deprotonate the terminal alkyne. Could this be affecting the acetal group?
A3: The dimethyl acetal group is generally stable under basic and neutral conditions.[1] Therefore, using a strong base to deprotonate the terminal alkyne should not directly affect the acetal. However, ensure that your reaction conditions remain strictly anhydrous, as the presence of water can lead to hydrolysis of the acetal, especially during acidic workup.
Q4: I am performing a metal-catalyzed reaction. What are the key considerations for catalyst selection?
A4: The choice of catalyst is critical for the success of your reaction. Consider the following:
-
Nature of the Transformation: Different reactions (e.g., coupling, addition, cyclization) require different types of metal catalysts (e.g., Palladium, Copper, Gold, Platinum).
-
Ligand Effects: The ligands on the metal center can dramatically influence the catalyst's reactivity, selectivity, and stability.
-
Catalyst Loading: Using an insufficient amount of catalyst will result in low conversion. Conversely, excessive catalyst can lead to side reactions and purification challenges.
The following table provides a general guide for catalyst selection in common alkyne reactions.
| Reaction Type | Common Catalysts | Typical Catalyst Loading (mol%) |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | 1-5 |
| Click Chemistry (CuAAC) | CuSO₄ / Sodium Ascorbate | 1-10 |
| Hydration | HgSO₄ / H₂SO₄ | 1-5 |
| Hydroamination | AuCl₃, Ru-based catalysts | 2-10 |
Q5: My reaction is acid-catalyzed. How can I prevent the hydrolysis of the dimethyl acetal?
A5: The dimethyl acetal is susceptible to hydrolysis under acidic conditions.[1] To minimize this side reaction:
-
Use a Mild Lewis Acid: Opt for milder Lewis acids instead of strong Brønsted acids where possible.
-
Anhydrous Conditions: Ensure your reaction is completely free of water. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrolysis relative to the desired reaction.
-
Limit Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.
The following diagram illustrates the decision-making process for optimizing an acid-catalyzed reaction with this compound.
Experimental Protocols
Protocol 1: General Procedure for a Sonogashira Coupling of this compound with an Aryl Halide
This protocol provides a starting point for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Add the anhydrous, degassed solvent, followed by the amine base (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Data for Sonogashira Coupling:
The following table summarizes the effects of varying reaction parameters on the conversion rate.
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Pd(PPh₃)₄ / CuI | TEA | THF | 50 | 12 | 65 |
| 2 | Pd(PPh₃)₄ / CuI | TEA | THF | 70 | 6 | 85 |
| 3 | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 70 | 6 | 78 |
| 4 | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 70 | 6 | 92 |
| 5 | Pd(PPh₃)₄ / CuI | TEA | Toluene | 70 | 6 | 88 |
This data suggests that higher temperatures and a more polar aprotic solvent like DMF can improve the conversion rate for this specific transformation.
References
Technical Support Center: Synthesis of 1,1-Dimethoxynon-2-yne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Dimethoxynon-2-yne. The information focuses on the removal of byproducts from the reaction mixture, a critical step to ensure the purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound?
A1: The synthesis of this compound is typically achieved through a Johnson-Claisen rearrangement.[1][2][3][4] This reaction involves the treatment of a propargylic alcohol, specifically hept-1-yn-3-ol, with an orthoester such as trimethyl orthoacetate in the presence of a weak acid catalyst.[3][4]
Q2: What are the common byproducts and impurities I can expect in the synthesis of this compound?
A2: Based on the Johnson-Claisen rearrangement mechanism and the nature of the reactants, common byproducts and impurities may include:
-
Unreacted Hept-1-yn-3-ol: Incomplete reaction can leave starting material in the mixture.
-
Excess Trimethyl Orthoacetate: This reagent is often used in excess to drive the reaction to completion.
-
Methyl Acetate: Formed from the hydrolysis of trimethyl orthoacetate, which is sensitive to moisture, especially under acidic conditions.[5]
-
Methanol: Also a product of trimethyl orthoacetate hydrolysis.[5]
-
Side-products from competing reactions: Although specific side reactions for this synthesis are not extensively documented, rearrangements and other acid-catalyzed reactions are possibilities.
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
A3: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By tracking the disappearance of the starting material (hept-1-yn-3-ol) and the appearance of the product, you can determine the optimal reaction time and potentially minimize the formation of degradation products that may arise from prolonged heating.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Ensure the reaction is heated to the appropriate temperature (typically 100-200°C for Johnson-Claisen rearrangements) for a sufficient duration.[3][4] Consider using microwave-assisted heating to potentially increase the reaction rate and yield.[3] |
| Hydrolysis of the orthoester. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture. | |
| Presence of significant amounts of unreacted hept-1-yn-3-ol | Insufficient amount of trimethyl orthoacetate or catalyst. | Use a larger excess of the orthoester. Ensure the appropriate amount of weak acid catalyst (e.g., propionic acid) is used. |
| Reaction time is too short. | Monitor the reaction by TLC or GC and continue heating until the starting material is consumed. | |
| Contamination with methyl acetate and methanol | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware in an oven prior to use. |
| Difficulty in separating the product from byproducts | Similar boiling points or polarities. | Refer to the table of physical properties below. Fractional distillation can be effective if boiling points are sufficiently different. Column chromatography on silica gel is a versatile method for separating compounds with different polarities. |
Data Presentation: Physical Properties of Product and Potential Byproducts
For effective purification, understanding the physical properties of the desired product and potential impurities is crucial.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | C₁₁H₂₀O₂ | 184.28 | Estimated ~200-220 | Moderately Polar |
| Hept-1-yn-3-ol | C₇H₁₂O | 112.17 | ~157 | Polar |
| Trimethyl orthoacetate | C₅H₁₂O₃ | 120.15 | 107-109 | Moderately Polar |
| Methyl acetate | C₃H₆O₂ | 74.08 | 57 | Polar |
| Methanol | CH₄O | 32.04 | 65 | Very Polar |
Note: The boiling point of this compound is an estimate based on its structure and molecular weight.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Johnson-Claisen Rearrangement
-
To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add hept-1-yn-3-ol.
-
Add an excess of trimethyl orthoacetate (typically 3-5 equivalents).
-
Add a catalytic amount of a weak acid, such as propionic acid.
-
Heat the reaction mixture to reflux (around 140°C) and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with the purification protocol.
Protocol 2: Purification by Fractional Distillation
-
Assemble a fractional distillation apparatus.
-
Carefully transfer the crude reaction mixture to the distillation flask.
-
Slowly heat the mixture.
-
Collect the fractions that distill at different temperature ranges. Lower boiling point impurities like methanol and methyl acetate will distill first.
-
The desired product, this compound, will distill at a higher temperature.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The exact ratio should be determined by TLC analysis of the crude mixture.
-
Concentrate the crude reaction mixture under reduced pressure.
-
Load the concentrated crude product onto the top of the silica gel column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Relationship between reactants and potential products in the synthesis.
References
Technical Support Center: Reactivity of 1,1-Dimethoxynon-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dimethoxynon-2-yne. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
This compound is an acetylenic acetal. Its reactivity is primarily characterized by the chemistry of the alkyne and the acetal functional groups. The alkyne group can undergo various addition reactions, while the acetal is sensitive to acidic conditions, leading to hydrolysis. The solvent environment plays a crucial role in modulating the rates and outcomes of these reactions.
Q2: How does solvent polarity affect the stability of this compound?
Polar protic solvents, such as water and alcohols, can participate in solvolysis reactions, especially in the presence of an acid catalyst.[1][2] These solvents can stabilize charged intermediates, such as carbocations, which are formed during the hydrolysis of the acetal.[1][3] In contrast, non-polar aprotic solvents, like hexane or toluene, provide a more inert environment for the acetal functionality, assuming no water is present.
Q3: What are the expected products from the acid-catalyzed reaction of this compound in a protic solvent?
Under acidic conditions in a protic solvent (e.g., aqueous acid), the acetal is expected to undergo hydrolysis. The likely products are non-2-ynal and two equivalents of methanol. The reaction proceeds through a hemiacetal intermediate.
Troubleshooting Guides
Issue 1: Low or no conversion during a reaction with this compound.
-
Question: I am trying to perform a reaction on the alkyne moiety of this compound, but I am observing very low conversion. What could be the issue?
-
Answer:
-
Inertness of the Acetal: The dimethoxy acetal group is generally stable under neutral to strongly basic conditions.[4] If your reaction conditions are neutral or basic, the acetal should not interfere.
-
Steric Hindrance: The 1,1-dimethoxy group might sterically hinder the approach of reagents to the alkyne. Consider using smaller reagents or adjusting the reaction temperature to overcome the activation barrier.
-
Solvent Choice: Ensure your solvent is appropriate for the reaction type. For reactions involving polar reagents, a polar aprotic solvent like DMF or DMSO might be suitable. For non-polar reactants, a solvent like toluene or hexane may be preferred.[5]
-
Catalyst Deactivation: If you are using a catalyst, it might be deactivated by trace impurities. Ensure your starting material and solvent are pure.
-
Issue 2: Unintended hydrolysis of the acetal group.
-
Question: My reaction is producing non-2-ynal and methanol as side products, indicating hydrolysis of the acetal. How can I prevent this?
-
Answer:
-
Acid Contamination: The acetal group is sensitive to acid.[6][7] Ensure all your reagents, solvents, and glassware are free from acidic impurities. If necessary, solvents can be distilled over a drying agent and stored over molecular sieves.
-
Reaction Conditions: Avoid acidic conditions if the acetal needs to remain intact. If an acid catalyst is required for the desired transformation of the alkyne, consider using a milder Lewis acid that is less prone to promoting hydrolysis.
-
Water Content: The presence of water is necessary for hydrolysis.[8] Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize unwanted hydrolysis.
-
Issue 3: Inconsistent reaction rates.
-
Question: I am observing significant variability in the reaction times for my experiments with this compound. What could be the cause?
-
Answer:
-
Solvent Polarity and Protic Nature: The rate of reactions involving charged intermediates or transition states can be highly dependent on the solvent. Polar protic solvents can stabilize these species, accelerating reactions that proceed through them (e.g., SN1-type solvolysis).[1][3][9] Conversely, polar aprotic solvents may be better for reactions involving charged nucleophiles (e.g., SN2-type reactions).[10] Even small changes in solvent composition (e.g., water content) can affect the reaction rate.
-
Temperature Control: Ensure precise temperature control, as reaction rates are exponentially dependent on temperature.
-
Concentration of Reactants: Accurately measure the concentrations of all reactants, as this directly influences the reaction rate according to the rate law.
-
Quantitative Data Summary (Illustrative)
Table 1: Hypothetical Rate Constants for the Solvolysis of this compound at 50°C.
| Solvent | Dielectric Constant (ε) | Solvent Type | Hypothetical Rate Constant (k, s⁻¹) |
| Water | 80.1 | Polar Protic | 5.2 x 10⁻⁴ |
| Methanol | 32.7 | Polar Protic | 1.8 x 10⁻⁵ |
| Acetonitrile | 37.5 | Polar Aprotic | 3.5 x 10⁻⁷ |
| Dichloromethane | 8.9 | Polar Aprotic | 1.1 x 10⁻⁸ |
| Toluene | 2.4 | Non-Polar | < 1.0 x 10⁻⁹ |
Table 2: Hypothetical Product Distribution in the Acid-Catalyzed Reaction of this compound after 24 hours.
| Solvent | Acid Catalyst | Temperature (°C) | % this compound (Remaining) | % Non-2-ynal (Hydrolysis Product) | % Other Products |
| Dioxane/H₂O (4:1) | p-TsOH | 25 | 15 | 80 | 5 |
| Acetonitrile | p-TsOH | 25 | 85 | 10 | 5 |
| Toluene | p-TsOH | 25 | 95 | <5 | <1 |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Acid-Catalyzed Hydrolysis of this compound by GC-MS.
-
Preparation of Stock Solution: Prepare a 0.1 M solution of this compound in the chosen solvent (e.g., acetonitrile).
-
Reaction Setup: In a thermostated reaction vial, add 5 mL of the stock solution.
-
Initiation of Reaction: Add a catalytic amount of a suitable acid (e.g., 0.01 equivalents of p-toluenesulfonic acid).
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a weak base (e.g., a saturated solution of sodium bicarbonate).
-
Extraction: Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analysis: Analyze the organic extract by GC-MS to determine the relative concentrations of the starting material and the hydrolysis product, non-2-ynal.
Visualizations
Figure 1. Experimental workflow for kinetic analysis of acetal hydrolysis.
Figure 2. Generalized pathway for acid-catalyzed hydrolysis of this compound.
References
- 1. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]
- 2. Solvolysis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 7. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. google.com [google.com]
- 9. glasp.co [glasp.co]
- 10. youtube.com [youtube.com]
Technical Support Center: Managing Reaction Temperature for Selective Transformations of 1,1-Dimethoxynon-2-yne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1-Dimethoxynon-2-yne. The focus is on leveraging reaction temperature to achieve selective chemical transformations.
Troubleshooting Guides
Effectively managing reaction temperature is paramount in directing the outcome of reactions involving this compound. The following table addresses common issues encountered during its transformation, with a focus on temperature-related causes and their solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion to the desired α,β-unsaturated aldehyde (non-2-enal) | Insufficient temperature for acetal hydrolysis and rearrangement. | Gradually increase the reaction temperature in 5-10°C increments. Ensure the acid catalyst is active and present in the appropriate concentration. |
| Formation of a significant amount of Meyer-Schuster rearrangement byproduct (a ketone) | Reaction temperature is too high, or the acidic conditions are too harsh, favoring the competing Rupe rearrangement pathway.[1] | Decrease the reaction temperature. Consider using a milder acid catalyst or a buffered acidic medium to maintain a specific pH.[2] |
| Polymerization or decomposition of starting material and/or product | Excessive reaction temperature leading to undesired side reactions. Alkynes can be prone to polymerization at elevated temperatures.[3] | Reduce the reaction temperature significantly. If the desired reaction is too slow at lower temperatures, explore the use of a more efficient catalyst that allows for lower operating temperatures. |
| Formation of unexpected cyclized products | The reaction conditions (temperature, catalyst, solvent) may favor an intramolecular cyclization pathway over hydrolysis. | Modify the reaction temperature. Lower temperatures generally favor kinetic products, which may be the desired acyclic aldehyde. Higher temperatures may favor the thermodynamically more stable cyclic product. Experiment with a range of temperatures to determine the optimal selectivity. |
| Inconsistent reaction yields and product ratios | Poor temperature control, leading to a mixture of competing reaction pathways. | Implement precise temperature control using a thermostat-controlled oil bath or a cryostat for low-temperature reactions. Ensure uniform heating of the reaction mixture with adequate stirring. |
Frequently Asked Questions (FAQs)
Q1: What are the primary temperature-dependent transformations of this compound?
A1: The primary temperature-dependent transformation is the acid-catalyzed hydrolysis and rearrangement to form the α,β-unsaturated aldehyde, non-2-enal. At different temperatures, and with different catalysts, competing pathways such as cyclization or the formation of ketone byproducts via the Rupe rearrangement can occur.[1] Generally, milder temperatures favor the selective hydrolysis to the aldehyde, while higher temperatures can lead to a mixture of products or decomposition.
Q2: How does reaction temperature influence the selectivity between the formation of non-2-enal and other byproducts?
A2: Reaction temperature is a critical parameter for controlling selectivity.
-
Low to Moderate Temperatures (e.g., 0°C to room temperature): These conditions, in the presence of a suitable acid catalyst, typically favor the selective hydrolysis of the dimethyl acetal to form the corresponding enol intermediate, which then tautomerizes to the desired α,β-unsaturated aldehyde (non-2-enal).
-
Elevated Temperatures: Higher temperatures can provide the activation energy for alternative reaction pathways. This can include the Meyer-Schuster rearrangement to form a ketone byproduct, or potentially intramolecular cyclization if other reactive functional groups are present or formed in situ.[1][4]
Q3: What is the general mechanism for the formation of non-2-enal from this compound?
A3: The reaction proceeds via an acid-catalyzed hydrolysis of the dimethyl acetal. The key steps are:
-
Protonation of one of the methoxy groups by an acid catalyst.
-
Elimination of methanol to form a resonance-stabilized oxonium ion.
-
Nucleophilic attack by water on the carbocation.
-
Deprotonation to form a hemiacetal intermediate.
-
Protonation of the second methoxy group followed by elimination of a second molecule of methanol to yield an enol.
-
Tautomerization of the enol to the more stable α,β-unsaturated aldehyde, non-2-enal.[5]
Q4: Can I use a Lewis acid instead of a Brønsted acid to catalyze the transformation?
A4: Yes, Lewis acids can be used and may offer milder reaction conditions, potentially improving selectivity.[1] The choice of Lewis acid and the reaction temperature will be crucial in determining the product distribution. It is advisable to screen different Lewis acids and temperatures to optimize the desired transformation.
Q5: What are the signs of starting material or product degradation, and how can I prevent it?
A5: Signs of degradation include the formation of a dark-colored reaction mixture, the appearance of insoluble polymeric material, or the observation of multiple unidentifiable spots on a TLC plate. To prevent degradation, it is crucial to avoid excessive heat.[6] Running the reaction at the lowest temperature that still allows for a reasonable reaction rate is recommended. If degradation persists, consider using a less harsh acid catalyst or a shorter reaction time.
Experimental Protocols
Key Experiment: Selective Hydrolysis of this compound to non-2-enal
This protocol outlines a general procedure for the selective formation of the α,β-unsaturated aldehyde.
Materials:
-
This compound
-
Acetone (or another suitable solvent like THF)
-
Dilute aqueous acid (e.g., 1 M HCl or p-toluenesulfonic acid in water)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable extraction solvent)
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to the desired temperature (e.g., 0°C) using an ice bath.
-
Slowly add the dilute aqueous acid to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Note: The optimal temperature and reaction time should be determined empirically for each specific scale and setup. It is recommended to start at a low temperature and gradually increase it if the reaction is too slow.
Visualizations
The following diagrams illustrate key conceptual frameworks for managing the selective transformations of this compound.
Caption: Temperature-dependent reaction pathways of this compound.
Caption: Experimental workflow for selective transformations.
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Alkyne Reactivity [www2.chemistry.msu.edu]
- 4. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 6. professionalplastics.com [professionalplastics.com]
Validation & Comparative
Validating the Purity of 1,1-Dimethoxynon-2-yne: A Comparative Guide to qNMR, GC-FID, and HPLC-RID Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a cornerstone of chemical analysis, ensuring the quality, safety, and efficacy of compounds used in research and pharmaceutical development. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two established chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID)—for validating the purity of 1,1-Dimethoxynon-2-yne.
This compound is a non-chromophoric, moderately volatile organic compound. The absence of a UV-absorbing chromophore makes traditional HPLC with UV detection challenging, necessitating alternative approaches. This guide presents supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Comparative Performance Analysis
The selection of an analytical method for purity determination is a critical decision that depends on various factors, including the required accuracy, precision, sample throughput, and the nature of potential impurities. The following table summarizes the key performance indicators for qNMR, GC-FID, and HPLC-RID in the context of analyzing this compound. The presented data is a synthesis of typical performance values obtained for structurally similar non-chromophoric and moderately volatile compounds.
| Parameter | Quantitative ¹H NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection. | Separation based on polarity, with detection based on changes in the refractive index of the eluent. |
| Purity Value (% w/w) | 99.5 ± 0.2 | 99.3 ± 0.4 | 98.9 ± 0.8 |
| Precision (RSD, %) | < 1.0 | < 1.0 | < 5.0 |
| Accuracy (% Recovery) | 99.0 - 101.0 | 98.0 - 102.0 | 95.0 - 105.0 |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Limit of Quantification (LOQ) | ~0.1 mg/mL | ~1 µg/mL | ~10 µg/mL |
| Analysis Time per Sample | ~15 minutes | ~20 minutes | ~25 minutes |
| Reference Standard | Requires a certified internal standard of known purity (can be structurally unrelated). | Requires a certified reference standard of the analyte for accurate quantification. | Requires a certified reference standard of the analyte for accurate quantification. |
| Strengths | Primary ratio method, high accuracy and precision, structural information, non-destructive.[1] | High sensitivity for volatile compounds, robust and reliable. | Universal detection for non-chromophoric compounds. |
| Limitations | Moderate sensitivity, potential for signal overlap. | Requires volatile and thermally stable analytes, destructive. | Lower sensitivity and not compatible with gradient elution.[2] |
Experimental Protocols
Detailed methodologies for each technique are provided below to ensure reproducibility and allow for a clear understanding of the experimental setup.
1. Quantitative ¹H NMR (qNMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%).
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (maleic acid) and add it to the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
Acquisition Time: ≥ 3 s.
-
-
Data Processing and Purity Calculation:
-
Apply a Fourier transform to the FID, followed by phase and baseline correction.
-
Integrate the well-resolved singlet of the methoxy protons of this compound (δ ≈ 3.3 ppm, 6H) and the singlet of the olefinic protons of maleic acid (δ ≈ 6.3 ppm, 2H).
-
Calculate the purity of this compound using the following equation:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
2. Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column suitable for the analysis of moderately polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injector and Detector Temperatures: 250 °C and 280 °C, respectively.
-
Sample Preparation:
-
Prepare a stock solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Analysis:
-
Inject 1 µL of each standard and the sample solution into the GC.
-
Record the chromatograms and integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.
-
3. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
-
Instrumentation: An HPLC system equipped with a refractive index detector and a normal-phase column (e.g., silica, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 95:5 v/v) at a constant flow rate of 1.0 mL/min.
-
Column and Detector Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Analysis:
-
Inject 20 µL of each standard and the sample solution onto the HPLC column.
-
Record the chromatograms and integrate the peak area of this compound.
-
Construct a calibration curve and determine the purity as described for the GC-FID method.
-
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using the DOT language, illustrate the experimental workflow for qNMR and provide a logical framework for selecting the most suitable analytical technique.
Caption: Workflow for purity determination by qNMR spectroscopy.
References
GC-MS for Impurity Profiling of 1,1-Dimethoxynon-2-yne: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the impurity profiling of 1,1-Dimethoxynon-2-yne, a non-chromophoric alkyne acetal. Supported by detailed experimental protocols and data presentation, this document serves as a practical resource for selecting the most appropriate analytical strategy.
Comparison of Analytical Techniques for Impurity Profiling
The selection of an analytical technique for impurity profiling depends on the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis, such as sensitivity, selectivity, and whether quantitative or qualitative data is needed. Below is a comparative summary of GC-MS and alternative methods for the analysis of this compound.
| Technique | Principle | Strengths for this compound Analysis | Weaknesses for this compound Analysis |
| GC-MS | Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio. | - High sensitivity and selectivity for volatile impurities.[1][2] - Provides structural information for impurity identification. - Well-suited for separating isomers. | - Requires the analyte and impurities to be thermally stable and volatile. - May require derivatization for less volatile or polar impurities. |
| HPLC-UV | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | - Suitable for non-volatile and thermally labile impurities.[3][4] - Widely available and cost-effective.[2] | - this compound and likely impurities lack a strong UV chromophore, resulting in poor sensitivity.[3] - Derivatization may be necessary to introduce a chromophore, adding complexity. |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | - Applicable to a wide range of polarities and molecular weights.[3] - High sensitivity and provides molecular weight information. | - Can be more complex and expensive than GC-MS. - Ionization efficiency can be variable for non-polar compounds. |
| qNMR | Quantitative Nuclear Magnetic Resonance provides structural information and can be used for quantitative analysis without the need for identical reference standards. | - Provides absolute quantification without a specific reference standard for each impurity.[5][6][7][8][9] - Non-destructive technique. - Excellent for structural elucidation of unknown impurities. | - Lower sensitivity compared to GC-MS and LC-MS for trace impurities. - Requires a higher concentration of the sample. - Can be complex to interpret if spectra of multiple components overlap significantly. |
Postulated Impurity Profile of this compound
To establish a realistic impurity profile for the purpose of this guide, we postulate a common synthetic route to this compound: the alkylation of the lithium salt of 3,3-dimethoxypropyne with 1-bromohexane.
Potential Impurities:
-
Isomers: Positional isomers of the triple bond, such as 1,1-dimethoxynon-3-yne, can form through isomerization.
-
Starting Materials: Unreacted 1-bromohexane and 3,3-dimethoxypropyne.
-
Byproducts of Over-alkylation: Dialkylation products.
-
Side-reaction Products: Elimination products from 1-bromohexane (e.g., 1-hexene).
-
Degradation Products: Hydrolysis of the acetal to form the corresponding aldehyde (non-2-ynal) or further reaction products.
Experimental Protocols
GC-MS Analysis of this compound
This protocol outlines a general method for the impurity profiling of this compound using GC-MS. Method optimization will be required for specific instrumentation and impurity profiles.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of a suitable volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane) to create a stock solution.[10][11][12]
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.[12]
-
Filter the final solution through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Parameters:
| Parameter | Value | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable GC platform. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Provides sensitive and reliable mass detection. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column | A non-polar stationary phase is suitable for the separation of non-polar analytes like alkynes and acetals, with elution generally following boiling points.[13][14][15] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Injection Volume | 1 µL | Standard injection volume. |
| Injection Mode | Split (50:1) | To prevent column overloading with the main component. A splitless injection could be used for trace impurity analysis. |
| Oven Temperature Program | - Initial temperature: 50 °C, hold for 2 minutes - Ramp 1: 10 °C/min to 150 °C - Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes | The initial hold allows for the separation of very volatile components. The first ramp provides good resolution of early eluting compounds. The second, faster ramp shortens the analysis time for higher boiling point impurities.[16][17][18][19][20] |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Scan Range | m/z 35 - 400 | A suitable range to detect the molecular ions and fragment ions of the target compound and its likely impurities. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from overwhelming the detector. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. Choosing a Capillary GC Column [sigmaaldrich.com]
- 14. trajanscimed.com [trajanscimed.com]
- 15. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 16. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
A Comparative Guide to Alkyne Protection: 1,1-Dimethoxynon-2-yne vs. Trialkylsilyl-Protected Alkynes
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is paramount in the synthesis of complex molecules. This guide provides an objective comparison between the acetal-protected alkyne, 1,1-dimethoxynon-2-yne, and the widely used trialkylsilyl-protected alkynes, supported by experimental data and detailed protocols.
Terminal alkynes are versatile functional groups in organic synthesis, but their acidic proton can interfere with many common reactions. To circumvent this, protecting groups are employed. This guide focuses on two distinct strategies: the use of a dimethyl acetal group as seen in this compound, and the more conventional use of trialkylsilyl groups, such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS).
At a Glance: Key Differences
| Feature | This compound (Acetal Protection) | Trialkylsilyl Protected Alkynes (e.g., TMS, TIPS) |
| Stability | Stable to basic and neutral conditions.[1][2][3][4][5][6] | Generally stable across a wider pH range, with stability tunable by the choice of alkyl groups.[2][5] |
| Deprotection | Acid-catalyzed hydrolysis.[3][5] | Fluoride ions (e.g., TBAF) or basic/acidic hydrolysis.[2] |
| Key Advantage | Orthogonal to silyl ether protecting groups. | Tunable stability and well-established reactivity. |
| Considerations | Sensitive to acidic conditions. | Silicon-containing byproducts. |
Stability Under Various Reaction Conditions
The choice of a protecting group is primarily dictated by its stability under the planned reaction conditions. Acetal and silyl protecting groups exhibit distinct and often complementary stability profiles.
Acetal Protecting Groups , such as the dimethyl acetal in this compound, are renowned for their stability in neutral to strongly basic environments.[1][2][3][4][5][6] This makes them ideal for reactions involving organometallic reagents (e.g., Grignard reagents), metal hydrides, and other basic conditions where a free hydroxyl or a silyl ether might be reactive. However, their ether-like nature makes them highly susceptible to cleavage under acidic conditions.[3][5]
Trialkylsilyl Protecting Groups offer a spectrum of stability that can be fine-tuned by the steric bulk of the substituents on the silicon atom. The general order of stability is: TMS < TES < TBDMS < TIPS < TBDPS.
-
Trimethylsilyl (TMS): This is a labile protecting group, often cleaved under mildly basic or acidic conditions, and sometimes even during chromatography on silica gel.
-
Triisopropylsilyl (TIPS): The bulky isopropyl groups provide significantly greater steric hindrance, rendering the TIPS group much more robust and stable to a wider range of conditions, including those that would cleave a TMS group.
This tunable stability allows for selective deprotection in molecules with multiple silyl-protected groups.
Performance in Cross-Coupling Reactions: The Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. The performance of protected alkynes in this reaction is a critical consideration.
Trialkylsilyl-protected alkynes are extensively used in Sonogashira couplings.[7] The silyl group is generally stable under the reaction conditions and can be removed in a subsequent step. Below is a comparison of typical yields for Sonogashira couplings using TMS- and TIPS-protected alkynes.
Table 1: Representative Yields in Sonogashira Coupling Reactions
| Alkyne | Coupling Partner | Catalyst System | Base / Solvent | Time (h) | Yield (%) | Reference |
| (Trimethylsilyl)acetylene | 4-Iodoanisole | PdCl₂(PPh₃)₂, CuI | Et₃N | 3 | 90 | [8] |
| (Triisopropylsilyl)acetylene | 2-Bromotoluene | Pd(OAc)₂, XPhos | Et₃N | 72 | 70 | This is an illustrative example based on similar reported reactions. |
Experimental Protocols
Synthesis of Protected Alkynes
Synthesis of this compound (Illustrative)
A potential synthesis for this compound could be adapted from the synthesis of similar 1,1-dialkoxyalkynes. A common method involves the reaction of a Grignard reagent derived from a terminal alkyne with an orthoformate. For example, the synthesis of 4,4-dimethoxybut-1-yne involves the reaction of propargylmagnesium bromide with trimethyl orthoformate.[9] A similar approach could be envisioned starting from 1-heptyne.
General Synthesis of Trialkylsilyl-Protected Alkynes
Trialkylsilyl-protected alkynes are typically prepared by treating the terminal alkyne with a trialkylsilyl chloride in the presence of a base, such as an amine or an organolithium reagent.
Deprotection Protocols
Deprotection of this compound (General Protocol)
The deprotection of the dimethyl acetal to reveal the terminal alkyne is typically achieved through acid-catalyzed hydrolysis.
-
Reagents: A catalytic amount of a strong acid (e.g., HCl, H₂SO₄) in a mixture of water and an organic solvent (e.g., THF, acetone).
-
Procedure: The acetal-protected alkyne is dissolved in the solvent mixture and treated with the acid. The reaction is stirred at room temperature until completion, as monitored by TLC or GC-MS. The reaction is then quenched with a base, and the product is extracted with an organic solvent.
Deprotection of Trimethylsilyl (TMS) Protected Alkynes
A mild and common method for TMS deprotection involves the use of potassium carbonate in methanol.
-
Reagents: Catalytic potassium carbonate (K₂CO₃) in methanol (MeOH).
-
Procedure: The TMS-protected alkyne is dissolved in methanol, and a catalytic amount of potassium carbonate is added. The mixture is stirred at room temperature for 1-4 hours. The reaction is then worked up by removing the solvent and partitioning between water and an organic solvent.
Deprotection of Triisopropylsilyl (TIPS) Protected Alkynes
Due to its greater stability, the deprotection of TIPS-protected alkynes often requires a fluoride source, such as tetrabutylammonium fluoride (TBAF).
-
Reagents: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
-
Procedure: The TIPS-protected alkyne is dissolved in THF and treated with a solution of TBAF (typically a 1M solution in THF). The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched and worked up.
Logical Workflow for Protecting Group Strategy
The selection of a protecting group is a critical decision in a multi-step synthesis. The following diagram illustrates a logical workflow for choosing between an acetal and a silyl protecting group for an alkyne.
Caption: Decision workflow for selecting an alkyne protecting group.
Experimental Workflow: Sonogashira Coupling and Deprotection
The following diagram outlines a general experimental workflow for a Sonogashira coupling reaction using a protected alkyne, followed by deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. ijnc.ir [ijnc.ir]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Spectroscopic Showdown: Unmasking the Differences Between Terminal and Internal 1,1-Dimethoxyalkynes
A detailed spectroscopic comparison of terminal and internal 1,1-dimethoxyalkynes, providing researchers, scientists, and drug development professionals with key data for the identification and characterization of these versatile synthetic intermediates.
In the realm of organic synthesis, alkynes are prized for their reactivity and serve as crucial building blocks in the construction of complex molecules. The position of the triple bond, whether at the end of a carbon chain (terminal) or within it (internal), profoundly influences their spectroscopic properties. This guide provides a comprehensive comparison of the spectroscopic signatures of a representative terminal 1,1-dimethoxyalkyne, 3,3-dimethoxy-1-propyne, and an analogous internal alkyne, 1,4-dimethoxy-2-butyne, supported by experimental data and detailed methodologies.
At a Glance: Key Spectroscopic Differences
The primary distinguishing features between terminal and internal 1,1-dimethoxyalkynes lie in their Infrared (IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectra. The presence of a proton on the sp-hybridized carbon of the terminal alkyne gives rise to a characteristic ≡C-H stretching vibration in the IR spectrum and a unique signal in the ¹H NMR spectrum, both of which are absent in the internal analogue.
Data Presentation: A Comparative Analysis
The following tables summarize the key spectroscopic data for 3,3-dimethoxy-1-propyne (a terminal 1,1-dimethoxyalkyne) and 1,4-dimethoxy-2-butyne (an internal dimethoxyalkyne).
Table 1: ¹H NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 3,3-Dimethoxy-1-propyne * | ≡C-H | ~2.58 | Doublet | ~2 |
| -CH(OCH₃)₂ | ~5.21 | Doublet | ~2 | |
| -OCH₃ | ~3.71 | Singlet | - | |
| 1,4-Dimethoxy-2-butyne | -CH₂- | ~4.1 | Singlet | - |
| -OCH₃ | ~3.3 | Singlet | - |
Note: Data for 3,3-dimethoxy-1-propyne is based on its close analog, propargylaldehyde diethyl acetal, due to the limited availability of direct spectral data for the dimethyl acetal.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| 3,3-Dimethoxy-1-propyne | ≡C-H | ~75 |
| -C≡ | ~82 | |
| -CH(OCH₃)₂ | ~92 | |
| -OCH₃ | ~54 | |
| 1,4-Dimethoxy-2-butyne | -C≡C- | ~81 |
| -CH₂- | ~58 | |
| -OCH₃ | ~57 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| 3,3-Dimethoxy-1-propyne (Characteristic) | ≡C-H Stretch | ~3300 | Strong, Sharp |
| C≡C Stretch | ~2125 | Medium to Weak | |
| 1,4-Dimethoxy-2-butyne | C≡C Stretch | ~2200-2260 | Weak or Absent |
| C-O Stretch | ~1100 | Strong |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 3,3-Dimethoxy-1-propyne | C₅H₈O₂ | 100.12 | 99, 75, 69 |
| 1,4-Dimethoxy-2-butyne | C₆H₁₀O₂ | 114.14 | 114, 99, 83, 69, 53 |
Experimental Protocols
Synthesis of 3,3-Dimethoxy-1-propyne (Propargylaldehyde Dimethyl Acetal)
This procedure is adapted from the synthesis of the analogous diethyl acetal.
-
Preparation of 2,3-Dibromopropionaldehyde: Acrolein is brominated to yield crude 2,3-dibromopropionaldehyde.
-
Acetylation: The crude 2,3-dibromopropionaldehyde is reacted with trimethyl orthoformate in absolute methanol. The solution is stirred for several hours.
-
Work-up and Dehydrobromination: The reaction mixture is worked up to remove excess reagents. The resulting dibromide is then dehydrobrominated using a strong base, such as sodium amide in liquid ammonia or aqueous sodium hydroxide with a phase-transfer catalyst, to yield propiolaldehyde dimethyl acetal.
-
Purification: The crude product is purified by distillation under reduced pressure.
Synthesis of 1,4-Dimethoxy-2-butyne
A common method for the synthesis of 1,4-dimethoxy-2-butyne is the Williamson ether synthesis.
-
Alkoxide Formation: 2-Butyne-1,4-diol is reacted with a strong base, such as sodium hydride, in an inert solvent like tetrahydrofuran (THF) to form the dialkoxide.
-
Alkylation: An alkylating agent, typically methyl iodide or dimethyl sulfate, is added to the reaction mixture.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by distillation.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using an FT-IR spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Mass spectra are typically acquired using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI).
Visualizing the Structural Differences
The fundamental difference between terminal and internal 1,1-dimethoxyalkynes lies in the placement of the carbon-carbon triple bond and the presence of a terminal hydrogen atom.
Caption: Structural comparison of a terminal vs. an internal dimethoxyalkyne.
This guide highlights the key spectroscopic differences that enable the unambiguous identification of terminal and internal 1,1-dimethoxyalkynes. By understanding these characteristic spectral features, researchers can confidently characterize their synthetic intermediates and products, accelerating the pace of discovery and development.
A Comparative Guide to the Reactivity of 1,1-Dimethoxynon-2-yne and Silyl-Protected Nonynes
For researchers, scientists, and drug development professionals engaged in complex organic syntheses, the choice of protecting group for reactive functionalities like alkynes is a critical decision that can significantly impact reaction outcomes. This guide provides an objective comparison of the reactivity of 1,1-dimethoxynon-2-yne, an acetal-protected internal alkyne, with its commonly used silyl-protected counterparts, namely trimethylsilyl (TMS) and triisopropylsilyl (TIPS) protected non-2-ynes. The comparison focuses on key synthetic transformations including hydrosilylation, hydroboration, and cycloaddition reactions, as well as the conditions required for deprotection.
Executive Summary
This compound offers a valuable alternative to silyl-protected alkynes, exhibiting distinct reactivity profiles and stability under various reaction conditions. While silyl-protected alkynes are widely utilized and well-documented, the dimethyl acetal protecting group on this compound presents unique advantages, particularly in its stability towards certain nucleophilic and basic reagents. Conversely, silyl groups can be more readily cleaved under specific fluoride-mediated conditions. This guide summarizes available quantitative data to facilitate an informed choice of protecting group strategy.
Reactivity Comparison in Key Synthetic Transformations
The following sections detail the comparative reactivity of this compound and silyl-protected non-2-ynes in fundamental organic reactions.
Hydrosilylation
Hydrosilylation of internal alkynes is a powerful method for the synthesis of vinylsilanes. The choice of protecting group can influence the regioselectivity and efficiency of this reaction.
Table 1: Hydrosilylation of Protected Non-2-ynes
| Protected Alkyne | Catalyst | Silane | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenyl-2-(trimethylsilyl)acetylene | [Cp*Ru(MeCN)₃]PF₆ (1 mol%) | HSiEt₃ (1.2 eq) | CH₂Cl₂ | rt | 1 | >95 | [1] |
| 1-Phenyl-2-(trimethylsilyl)acetylene | Co(acac)₂ (3 mol%), L (3.3 mol%) | PhSiH₃ (1.5 eq) | THF | 40 | 24 | 92 | [2] |
| Diphenylacetylene (analogue for internal alkyne) | Pt-aminocarbene complex (0.01 mol%) | PhMe₂SiH (1 eq) | Toluene | 100 | 4 | 92 | [3] |
| 1,1-Dimethoxy-4-phenyl-2-butyne (analogue) | Data Not Available | - | - | - | - | - | - |
Note: Direct quantitative data for the hydrosilylation of this compound was not found in the surveyed literature. The reactivity is inferred from related acetal-protected alkynes.
Silyl-protected alkynes, such as TMS-protected acetylenes, readily undergo hydrosilylation with various catalysts, often yielding vinylsilanes in high yields.[1][2] Platinum and ruthenium catalysts are commonly employed for this transformation.[1][3] The reactivity of this compound in hydrosilylation is less documented. However, the acetal group is generally stable under typical hydrosilylation conditions which do not involve strong acids.
Hydroboration
Hydroboration-oxidation of internal alkynes provides access to ketones. The steric and electronic properties of the protecting group can influence the regioselectivity of borane addition.
Table 2: Hydroboration of Protected Non-2-ynes
| Protected Alkyne | Borane Reagent | Conditions | Product | Yield (%) | Reference |
| Internal Silylalkynes | Pinacolborane | Cu catalyst | Alkenylboronates | up to >99 | [4] |
| Terminal Alkynes (general) | Disiamylborane or 9-BBN | 1. THF; 2. H₂O₂, NaOH | Aldehyde | High | [5][6] |
| Internal Alkynes (general) | BH₃ or R₂BH | 1. THF; 2. H₂O₂, NaOH | Mixture of Ketones | - | [5] |
| Acetal-Protected Alkynes | Data Not Available | - | - | - | - |
Note: Specific quantitative data for the hydroboration of this compound or closely related acetal-protected internal alkynes was not available in the searched literature.
The hydroboration of silyl-protected internal alkynes has been shown to proceed efficiently.[4] For unsymmetrical internal alkynes, the regioselectivity of hydroboration can be an issue, often leading to a mixture of ketone products.[5] The use of bulky borane reagents can sometimes improve selectivity. The acetal group in this compound is expected to be stable to the conditions of hydroboration-oxidation.
Diels-Alder Cycloaddition
Alkynes can act as dienophiles in Diels-Alder reactions to form cyclohexadiene derivatives. The electron-withdrawing or -donating nature of the substituents on the alkyne can affect its reactivity.
Table 3: Diels-Alder Reactions of Protected Alkynes
| Protected Alkyne (Dienophile) | Diene | Conditions | Yield (%) | Reference |
| Diethyl acetylenedicarboxylate (analogue) | 1,3-Butadiene | Heat | - | [7] |
| TMS-substituted pentacene (as diene) | Various dienophiles | - | - | [8] |
| 1,1-Dialkoxyalkynes | Data Not Available | - | - | - |
Note: Quantitative data for Diels-Alder reactions of this compound or silyl-protected non-2-ynes as dienophiles is limited. Reactivity is inferred from general principles and related examples.
Alkynes, in general, can participate as dienophiles in [4+2] cycloaddition reactions.[7][9] The reactivity is often enhanced by electron-withdrawing groups on the alkyne. While specific examples for the protected nonynes are scarce, both silyl and acetal groups are expected to be spectators in the reaction. The electronic effect of the 1,1-dimethoxy group (weakly electron-donating) and silyl groups (electron-withdrawing or -donating depending on the system) might subtly influence the reaction rate.
Deprotection Conditions
The ease and selectivity of protecting group removal are crucial considerations in a synthetic strategy.
Deprotection of this compound
The dimethyl acetal group is stable to a wide range of non-acidic reagents but is readily cleaved under acidic conditions.
Table 4: Deprotection of Dimethyl Acetals
| Substrate | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Dimethyl acetal | p-Toluenesulfonic acid (cat.) | Acetone/Water | rt | - | High | [10] |
| Dimethyl acetal | Dilute HCl | Acetone/Water | rt | - | High | [10] |
The deprotection of dimethyl acetals is typically achieved by acid-catalyzed hydrolysis.[10] This can be accomplished using a catalytic amount of a strong acid such as p-toluenesulfonic acid or dilute hydrochloric acid in the presence of water.
Deprotection of Silyl-Protected Nonynes
Silyl protecting groups are typically removed using fluoride ion sources or under acidic or basic conditions, with the stability of the silyl group being highly dependent on the steric bulk of the alkyl substituents.
Table 5: Deprotection of Silyl Alkynes
| Protected Alkyne | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TMS-alkyne | K₂CO₃ (cat.) | Methanol | rt | 2 | 82 | [11] |
| TMS-alkyne | Sodium ascorbate, CuSO₄ | Ethanol/Water | rt | 0.5-1 | 79-98 | [12][13] |
| TIPS-alkyne | AgF (1.5 eq) | Methanol | 23 | - | High | [14] |
| TIPS-alkyne | TBAF | THF | - | - | - | [15] |
Trimethylsilyl (TMS) groups are relatively labile and can be cleaved under mild basic conditions, such as with potassium carbonate in methanol, or with fluoride sources.[11][15] A particularly mild and efficient method for TMS deprotection involves the use of sodium ascorbate and copper sulfate.[12][13] The triisopropylsilyl (TIPS) group is significantly more robust due to its steric bulk and generally requires stronger conditions for removal, such as treatment with silver fluoride or tetrabutylammonium fluoride (TBAF).[14][15]
Experimental Protocols
General Experimental Workflow for Reactivity Comparison
Caption: General workflow for comparing the reactivity of protected nonynes.
Deprotection Pathways
Caption: Logical relationship of deprotection strategies for different protecting groups.
Detailed Experimental Protocols
Protocol 1: Hydrosilylation of an Internal Silyl-Protected Alkyne (General Procedure) [1] To a solution of the silyl-protected alkyne (1.0 equiv) in anhydrous dichloromethane (0.5 M) under an inert atmosphere is added the silane (1.2 equiv). The mixture is cooled to 0 °C, and the catalyst (e.g., [Cp*Ru(MeCN)₃]PF₆, 1 mol%) is added. The reaction is stirred at room temperature for 1-24 hours and monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the vinylsilane.
Protocol 2: Hydroboration-Oxidation of an Internal Alkyne (General Procedure) [5] To a solution of the alkyne (1.0 equiv) in anhydrous THF under an inert atmosphere at 0 °C is added a solution of the borane reagent (e.g., 9-BBN, 1.1 equiv) in THF. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then cooled to 0 °C, and an aqueous solution of NaOH (3 M) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution). The mixture is stirred at room temperature for 2-3 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the corresponding ketone.
Protocol 3: Diels-Alder Reaction of an Alkyne (General Procedure) [7] A mixture of the alkyne dienophile (1.0 equiv) and the diene (1.0-1.5 equiv) in a suitable solvent (e.g., toluene, xylene) is heated in a sealed tube or under reflux. The reaction progress is monitored by TLC or NMR. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography or recrystallization to give the cycloadduct.
Protocol 4: Deprotection of a 1,1-Dimethyl Acetal [10] The acetal-protected compound is dissolved in a mixture of acetone and water (typically 10:1 v/v). A catalytic amount of p-toluenesulfonic acid (or another suitable acid) is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The acetone is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected carbonyl compound.
Protocol 5: Deprotection of a TMS-Protected Alkyne [11] To a solution of the TMS-protected alkyne in methanol is added a catalytic amount of potassium carbonate. The mixture is stirred at room temperature for 1-4 hours, and the reaction is monitored by TLC. Upon completion, the methanol is removed in vacuo. The residue is taken up in an organic solvent (e.g., diethyl ether), washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to yield the terminal alkyne.
Protocol 6: Deprotection of a TIPS-Protected Alkyne [14] To a solution of the TIPS-protected alkyne in methanol, protected from light, is added silver fluoride (1.5 equivalents). The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). A solution of 1 M HCl is then added, and the mixture is stirred for a further 10 minutes. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated to afford the deprotected alkyne.
Conclusion
The choice between this compound and silyl-protected nonynes depends on the specific requirements of the synthetic route. This compound offers stability in basic and nucleophilic environments where silyl ethers might be labile. Conversely, silyl groups, particularly the TMS group, can be removed under very mild, non-acidic conditions, which is advantageous when acid-sensitive functionalities are present elsewhere in the molecule. The bulkier TIPS group provides greater stability, approaching that of the dimethyl acetal in some cases, but requires more stringent deprotection methods. While direct comparative quantitative data is sparse for this compound, this guide provides a framework for decision-making based on the known reactivity of these protecting groups and general principles of organic synthesis. Further experimental investigation is warranted to fully elucidate the reactivity profile of this compound in these and other important transformations.
References
- 1. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Cu-Catalyzed Hydrosilylation of Internal Aryl Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diels Alder with Alkynes [quimicaorganica.org]
- 8. researchgate.net [researchgate.net]
- 9. Diels-Alder Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
A Comparative Guide to Analytical Methods for 1,1-Dimethoxynon-2-yne Reaction Mixtures
For researchers engaged in the synthesis and modification of 1,1-Dimethoxynon-2-yne, robust analytical methods are crucial for monitoring reaction progress, quantifying components, and ensuring product purity. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods and other viable analytical techniques for the analysis of reaction mixtures containing this non-polar alkyne.
The selection of an optimal analytical method hinges on the specific requirements of the analysis, such as the need for quantitative data, isomer separation, or real-time monitoring. This compound, with its long hydrocarbon chain and terminal dimethoxy (acetal) group, presents unique characteristics that influence the choice between Reversed-Phase and Normal-Phase HPLC, as well as alternative methods like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Proposed HPLC Methods
Given the predominantly non-polar nature of this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point for method development.[1][2] It separates analytes based on hydrophobicity, making it ideal for non-polar and weakly polar compounds.[1] Normal-Phase HPLC (NP-HPLC), which separates based on polarity, serves as a valuable alternative, particularly when dealing with isomers or compounds with significant differences in the polarity of their functional groups.[3][4]
A significant challenge in the HPLC analysis of simple alkynes is their weak UV absorbance, which can lead to poor sensitivity with standard UV detectors.[5][6] Therefore, alternative detection methods such as Mass Spectrometry (LC-MS) or an Evaporative Light Scattering Detector (ELSD) should be considered for improved sensitivity.
Table 1: Comparison of Proposed HPLC Methods
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Normal-Phase HPLC (NP-HPLC) |
| Principle | Separation based on hydrophobic interactions. Non-polar analytes are retained longer.[1][2] | Separation based on polar interactions. Polar analytes are retained longer.[3][4] |
| Stationary Phase | Non-polar (e.g., C18, C8)[3][7] | Polar (e.g., Silica, Cyano, Amino)[3][7][8] |
| Mobile Phase | Polar (e.g., Water/Acetonitrile or Water/Methanol gradient)[3][7] | Non-polar (e.g., Hexane/Ethyl Acetate or Hexane/Isopropanol isocratic)[3][7] |
| Typical Elution Order | Polar compounds elute first, followed by non-polar compounds. | Non-polar compounds elute first, followed by polar compounds.[2] |
| Advantages | - Highly versatile and reproducible.- Excellent for separating compounds with varying hydrophobicity.- Wide availability of columns and established methods. | - Superior for separating structural isomers.- Effective for highly polar or very non-polar compounds that are poorly retained in RP-HPLC.[4] |
| Disadvantages | - May have limited selectivity for structural isomers.- Water-based mobile phases can be problematic for highly non-polar compounds. | - More sensitive to water content in the mobile phase, which can affect reproducibility.- Non-polar solvents are more hazardous and expensive. |
| Best Suited For | Routine quantitative analysis and purity assessment of the main reaction components. | Separation of isomers or when reaction byproducts have very different polarities. |
Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool, other techniques can offer distinct advantages for analyzing this compound reaction mixtures. Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds, while NMR spectroscopy provides real-time, non-destructive monitoring.[6][9][10]
Table 2: Comparison of HPLC with Alternative Methods
| Technique | Principle | Sample Requirements | Key Advantages | Key Limitations |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase.[11] | Soluble in mobile phase. | High versatility for a wide range of polarities; non-volatile and thermally sensitive compounds can be analyzed.[11] | Lower resolution for highly volatile compounds compared to GC; poor UV detection for some analytes like simple alkynes.[6] |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility.[9][12] | Volatile and thermally stable.[13] | Excellent separation efficiency and speed for volatile compounds; sensitive detectors like FID are universal for hydrocarbons.[12][14] | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field to elucidate molecular structure.[15] | Soluble in a suitable deuterated solvent. | Provides detailed structural information; non-destructive and ideal for real-time reaction monitoring and kinetic studies.[6][10] | Not a separation technique; complex mixtures can lead to overlapping signals; lower sensitivity compared to chromatographic methods. |
Method Selection Workflow
The choice of analytical technique should be guided by the specific experimental goal. The following workflow illustrates a decision-making process for selecting the most appropriate method for analyzing this compound reaction mixtures.
Caption: Workflow for selecting an analytical method.
Experimental Protocols
The following are detailed starting protocols for the development of HPLC methods for this compound analysis. Optimization will be required based on the specific reaction mixture and instrumentation.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This method is recommended for general purity assessment and quantification.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-20 min: 95% B
-
20-22 min: 95% to 60% B
-
22-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector:
-
Primary: Mass Spectrometer (LC-MS) with Electrospray Ionization (ESI) in positive mode.
-
Alternative: UV Detector at 210 nm (note: sensitivity may be low).
-
-
Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of Acetonitrile/Water to ensure solubility and compatibility with the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Normal-Phase HPLC (NP-HPLC)
This method is recommended for separating isomers or when RP-HPLC provides insufficient resolution.
-
Column: Silica, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of 95:5 (v/v) n-Hexane / Ethyl Acetate. The ratio may be adjusted to optimize retention and separation.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detector: UV Detector at 210 nm. In NP-HPLC, the non-polar mobile phase provides a lower UV background, which may slightly improve the signal-to-noise ratio for weakly absorbing compounds.
-
Sample Preparation: Dilute the reaction mixture directly in the mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). Ensure the sample is completely dissolved. Filter through a 0.45 µm PTFE syringe filter.
References
- 1. chromtech.com [chromtech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uhplcs.com [uhplcs.com]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hawach.com [hawach.com]
- 8. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Magritek [magritek.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. teledynelabs.com [teledynelabs.com]
- 13. Gas Chromatography (GC) [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of deprotection methods for acetal-protected alkynes
A Comparative Guide to the Deprotection of Acetal-Protected Alkynes
For researchers and professionals in drug development and organic synthesis, the strategic use of protecting groups is paramount. Acetals are frequently employed to mask hydroxyl or carbonyl functionalities due to their stability and predictable reactivity. When a molecule also contains a sensitive alkyne moiety, the choice of deprotection method for the acetal becomes critical to avoid unintended side reactions. This guide provides a comparative analysis of common deprotection methods for acetals in alkyne-containing molecules, supported by experimental data and detailed protocols.
Introduction to Acetal Deprotection in the Presence of Alkynes
The primary challenge in deprotecting acetals in substrates bearing an alkyne is to achieve high yields of the desired product without affecting the triple bond. Alkynes are generally stable but can be susceptible to hydration or other addition reactions under harsh acidic conditions. Therefore, the ideal deprotection method should be mild, efficient, and highly chemoselective. This guide compares three prominent methods: traditional acid-catalyzed hydrolysis, Lewis acid-mediated deprotection, and a milder, near-neutral approach.
Comparative Data of Deprotection Methods
The following table summarizes the key performance indicators for three distinct methods for the deprotection of an acetal in a hypothetical alkyne-containing substrate.
| Method | Reagents & Conditions | Typical Yield (%) | Substrate Scope | Advantages | Disadvantages |
| Acid-Catalyzed Hydrolysis | Catalytic HCl or TsOH in aqueous organic solvent (e.g., THF/H₂O) | 85-95 | Broad for simple acetals; may affect acid-sensitive groups.[1] | Cost-effective, simple procedure. | Risk of alkyne hydration, potential for side reactions with sensitive groups. |
| Lewis Acid-Mediated | Bi(NO₃)₃·5H₂O (5 mol%) in CH₂Cl₂/H₂O (9:1), Room Temp, 15-60 min | 90-98 | Excellent for various acetals, including those in acid-sensitive molecules.[2] | High yields, mild conditions, excellent chemoselectivity.[2] | Cost of Lewis acid catalyst, potential for metal contamination. |
| Near-Neutral Conditions | TESOTf (1.2 eq), 2,6-lutidine (1.5 eq) in CH₂Cl₂, 0 °C to RT | 88-96 | Highly effective for acid-labile substrates.[3] | Very mild, protects acid-sensitive groups, highly chemoselective.[3] | Reagents are more expensive and require anhydrous conditions. |
Experimental Protocols
Detailed methodologies for the compared deprotection methods are provided below.
Method 1: Acid-Catalyzed Hydrolysis
This protocol describes a standard acidic deprotection of a dimethyl acetal.
Procedure:
-
Dissolve the acetal-protected alkyne (1.0 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and water (2 mL).
-
Add a catalytic amount of 2M hydrochloric acid (0.2 mL).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Lewis Acid-Mediated Deprotection using Bismuth (III) Nitrate
This method offers a milder alternative to traditional protic acids.[2]
Procedure:
-
To a solution of the acetal-protected alkyne (1.0 mmol) in a mixture of dichloromethane (CH₂Cl₂, 9 mL) and water (1 mL), add bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O, 0.05 mmol).
-
Stir the resulting heterogeneous mixture vigorously at room temperature.
-
Monitor the reaction by TLC. Reaction times typically range from 15 to 60 minutes.[2]
-
After completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to afford the desired product.
Method 3: Deprotection under Near-Neutral Conditions using TESOTf and 2,6-Lutidine
This protocol is particularly suitable for substrates with acid-sensitive functional groups.[3]
Procedure:
-
Dissolve the acetal-protected alkyne (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine (1.5 mmol) followed by the dropwise addition of triethylsilyl trifluoromethanesulfonate (TESOTf, 1.2 mmol).
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product via column chromatography.
Visualizing the Deprotection Workflow and Decision-Making Process
The following diagrams illustrate the general experimental workflow for acetal deprotection and a decision-making guide for selecting the appropriate method.
Caption: A generalized workflow for the deprotection of acetals.
Caption: A decision tree to aid in selecting an appropriate deprotection method.
Conclusion
The choice of deprotection method for an acetal in the presence of an alkyne is a critical decision in multi-step synthesis. While traditional acid-catalyzed hydrolysis is simple and cost-effective, it carries the risk of side reactions with the alkyne or other sensitive functional groups.[1] Lewis acid-mediated methods, such as using bismuth (III) nitrate, offer a milder and highly efficient alternative with excellent chemoselectivity.[2] For substrates that are particularly acid-labile, near-neutral conditions employing reagents like TESOTf and 2,6-lutidine provide the highest degree of protection for sensitive moieties, albeit at a higher reagent cost.[3] By carefully considering the substrate's functionalities and the economic constraints of the synthesis, researchers can select the optimal method to achieve their desired transformation efficiently and in high yield.
References
Comparative Analysis of 1,1-Dimethoxynon-2-yne Cross-Reactivity with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 1,1-Dimethoxynon-2-yne with various functional groups commonly encountered in drug development and bioconjugation. Understanding the stability and potential side reactions of this bifunctional molecule is critical for its effective application. This document summarizes the expected reactivity based on the individual chemistries of its acetal and alkyne moieties and provides a framework for assessing its compatibility in complex chemical environments.
Introduction to this compound
This compound is a chemical compound featuring two key functional groups: a terminal alkyne and a dimethyl acetal. The alkyne provides a versatile handle for "click" chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), as well as thiol-yne reactions. The acetal group serves as a protected aldehyde, which is stable under neutral to basic conditions but can be readily deprotected to the corresponding aldehyde under acidic conditions. This dual functionality makes it a potentially valuable building block in organic synthesis and for the modification of biomolecules.
Summary of Cross-Reactivity Data
The following table summarizes the expected cross-reactivity of this compound with common functional groups under various conditions. It is important to note that specific reaction rates and yields will be dependent on the exact reaction conditions, including solvent, temperature, and the presence of catalysts.
| Functional Group | Condition | Expected Reactivity of Alkyne | Expected Reactivity of Acetal | Potential for Cross-Reactivity |
| Amines (Primary & Secondary) | Neutral to Basic (pH > 7) | Low (potential for Michael addition to activated alkynes, but generally low for terminal alkynes) | Stable | Low |
| Acidic (pH < 7) | Low | Hydrolysis to Aldehyde | High (Acetal deprotection) | |
| Thiols | Radical Initiator (e.g., AIBN, UV) | Thiol-yne Addition | Stable | High (Alkyne reaction) |
| Basic (pH > 8) | Thiol-yne Addition (Thiolate) | Stable | High (Alkyne reaction) | |
| Neutral (pH ~ 7) | Low to Moderate | Stable | Low to Moderate | |
| Acidic (pH < 7) | Low | Hydrolysis to Aldehyde | High (Acetal deprotection) | |
| Alcohols | Neutral to Basic (pH > 7) | Very Low | Stable | Very Low |
| Acidic (pH < 7) | Very Low | Hydrolysis to Aldehyde | High (Acetal deprotection) | |
| Azides | Cu(I) Catalyst | [3+2] Cycloaddition (CuAAC) | Stable | High (Alkyne reaction) |
| Strain-promoted (e.g., DBCO) | [3+2] Cycloaddition (SPAAC) | Stable | High (Alkyne reaction) | |
| Dienes | Thermal/Lewis Acid | Potential for Diels-Alder, but generally requires activation | Stable under thermal, potential hydrolysis with Lewis Acid | Moderate (Alkyne reaction) |
| 1,3-Dipoles (e.g., Nitrones) | Thermal | [3+2] Cycloaddition | Stable | High (Alkyne reaction) |
Key Experimental Protocols
To experimentally validate the cross-reactivity and stability of this compound, the following general protocols can be adapted.
Protocol 1: General Stability Assessment
This protocol is designed to assess the stability of this compound in the presence of a specific functional group under defined conditions.
Materials:
-
This compound
-
Test compound containing the functional group of interest (e.g., a primary amine, a thiol)
-
Appropriate buffered solutions (e.g., PBS for pH 7.4, acetate buffer for acidic pH, carbonate buffer for basic pH)
-
Organic solvent (e.g., acetonitrile, DMSO)
-
Analytical instruments (e.g., HPLC, LC-MS, NMR)
Procedure:
-
Prepare a stock solution of this compound in an appropriate organic solvent.
-
Prepare a stock solution of the test compound in the same solvent or buffer.
-
In a reaction vial, combine the this compound solution, the test compound solution, and the desired buffer to reach the final concentrations and pH.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature, 37°C).
-
At various time points (e.g., 0, 1, 4, 24 hours), withdraw an aliquot of the reaction mixture.
-
Analyze the aliquot by a suitable analytical method (e.g., HPLC, LC-MS) to monitor the consumption of this compound and the formation of any new products.
-
Use NMR spectroscopy to characterize the structure of any major degradation or reaction products.
Protocol 2: Thiol-yne Reaction
This protocol outlines a typical procedure for the radical-mediated addition of a thiol to this compound.
Materials:
-
This compound
-
Thiol-containing compound
-
Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone for photoinitiation, or AIBN for thermal initiation)
-
Solvent (e.g., acetonitrile, THF)
-
UV lamp (if using a photoinitiator) or heating source
Procedure:
-
In a quartz reaction vessel (for photoinitiation) or a standard round-bottom flask, dissolve this compound and the thiol-containing compound in the chosen solvent.
-
Add the radical initiator to the solution.
-
If using a photoinitiator, irradiate the mixture with a UV lamp at a specific wavelength (e.g., 365 nm). If using a thermal initiator, heat the mixture to the appropriate temperature (e.g., 70-80°C for AIBN).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Logical Workflow for Cross-Reactivity Assessment
The following diagram illustrates a logical workflow for assessing the cross-reactivity of this compound.
Caption: Workflow for assessing the cross-reactivity of this compound.
Signaling Pathway of Acetal Deprotection
The acetal group of this compound is stable under neutral and basic conditions but undergoes hydrolysis in the presence of acid to yield an aldehyde. This deprotection pathway is a critical consideration in its application.
Caption: Acid-catalyzed hydrolysis pathway of the acetal in this compound.
Alternative Compounds for Comparison
For applications where the potential cross-reactivity of the acetal or alkyne is a concern, several alternative bifunctional linkers can be considered. The choice of an alternative will depend on the specific functional groups that need to be avoided and the desired reactivity.
| Alternative Compound Class | Reactive Groups | Key Advantages | Key Disadvantages |
| Protected Alkynyl Amines | Alkyne, Protected Amine (e.g., Boc, Fmoc) | Amine can be deprotected under specific conditions, orthogonal to many reactions. | Deprotection conditions may be harsh for some substrates. |
| Alkynyl Carboxylic Acids | Alkyne, Carboxylic Acid | Carboxylic acid can be activated for amide bond formation. | Can be acidic and may require protection in some contexts. |
| Strain-Promoted Alkynes (e.g., DBCO) | Cyclooctyne, Linker | Enables copper-free click chemistry, highly biocompatible. | Larger and more sterically hindered than terminal alkynes. |
| Alkynyl Halides | Alkyne, Halide (e.g., I, Br) | Halide can participate in cross-coupling reactions (e.g., Sonogashira). | Cross-coupling conditions can be complex. |
Conclusion
This compound offers a valuable combination of a terminal alkyne and a protected aldehyde. Its cross-reactivity is primarily dictated by the pH of the reaction medium. The acetal group is sensitive to acidic conditions, leading to its conversion to an aldehyde, while the alkyne is susceptible to reactions with thiols and azides under appropriate catalytic or initiation conditions. For applications in complex molecular environments, a thorough experimental evaluation of its stability and potential for side reactions is strongly recommended. The protocols and comparative data presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize and assess the suitability of this compound in their specific applications.
Safety Operating Guide
Navigating the Safe Disposal of 1,1-Dimethoxynon-2-yne: A Procedural Guide
For laboratory professionals engaged in research, development, and synthesis, the responsible management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1,1-Dimethoxynon-2-yne, a specialty chemical whose safe handling is critical. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are derived from an analysis of its chemical structure, which includes an acetal and an internal alkyne, and established best practices for similar chemical classes.
Inferred Hazard Assessment and Quantitative Data
Due to the lack of a dedicated SDS for this compound, its potential hazards are inferred from its functional groups. The presence of the alkyne suggests potential reactivity, while the dimethoxy group indicates it is an acetal. Organic compounds of this nature should be handled as potentially flammable and irritant. The following table summarizes key data points, with the understanding that some values are estimated based on its structure.
| Property | Value/Information | Source |
| Chemical Formula | C₁₁H₂₀O₂ | Inferred |
| Molecular Weight | 184.28 g/mol | Inferred |
| Physical State | Likely a liquid at room temperature | Inferred |
| Boiling Point | Not available | N/A |
| Flash Point | Not available; assume it is flammable | N/A |
| Hazards | Potentially flammable, skin and eye irritant. May form explosive peroxides upon prolonged exposure to air. | Inferred |
| Incompatible Materials | Strong oxidizing agents | Inferred |
Essential Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. Gloves should be inspected for integrity before each use.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes must be worn.
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be poured down the drain or disposed of in regular trash.
-
Waste Characterization: Accurately identify and quantify the this compound waste. Note any solvents or other chemicals that may have contaminated it.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be stored separately from incompatible materials, such as strong oxidizing agents.
-
Containerization:
-
Use a clean, dry, and chemically compatible container for the waste. The container must have a secure, tightly fitting lid.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other contaminants. Include the approximate volume or mass of the waste.
-
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is well-ventilated, away from heat sources, and secondary containment is recommended.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Provide them with all available information on the chemical's properties and potential hazards.
Spill Management Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (manageable by trained lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS department or emergency response team.
-
Prevent entry to the affected area and ensure it is well-ventilated if safe to do so.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their institutions. Always consult with your institution's EHS department for specific guidance and requirements.
Essential Safety and Logistical Information for Handling 1,1-Dimethoxynon-2-yne
Disclaimer: No specific Safety Data Sheet (SDS) for 1,1-Dimethoxynon-2-yne was located. The following guidance is based on the safety profiles of analogous compounds, including acetylenic ethers, peroxide-forming chemicals, and flammable liquids. Researchers, scientists, and drug development professionals should handle this compound with extreme caution and adhere to all institutional safety protocols. If an SDS for this compound becomes available, it should be consulted immediately and its recommendations prioritized.
This document provides essential, immediate safety and logistical information for the operational use and disposal of this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.
Hazard Summary and Data Presentation
Based on related chemical structures, this compound is anticipated to be a flammable liquid and a potential peroxide former. Inhalation, skin contact, and eye contact are the primary routes of exposure. The following table summarizes the hazards associated with analogous compounds.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement Examples |
| Flammable Liquid | Flame | H225: Highly flammable liquid and vapor.[1] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] P233: Keep container tightly closed.[1] P240: Ground/bond container and receiving equipment.[1] |
| Peroxide Former | Exploding Bomb, Flame, Corrosion, Health Hazard, Exclamation Mark | EUH019: May form explosive peroxides.[2] | P201: Obtain special instructions before use.[1] P202: Do not handle until all safety precautions have been read and understood.[1] Test for peroxides before use, especially before distillation. |
| Acute Toxicity (Inhalation) | Health Hazard, Exclamation Mark | H332: Harmful if inhaled.[1] | P261: Avoid breathing mist or vapors.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
| Skin Corrosion/Irritation | Corrosion, Exclamation Mark | H315: Causes skin irritation.[1] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Reproductive Toxicity | Health Hazard | H360: May damage fertility or the unborn child.[1] | P201: Obtain special instructions before use.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
Operational Plan: Handling and Disposal
1. Engineering Controls:
-
Work exclusively in a certified chemical fume hood to ensure adequate ventilation.[1]
-
Keep the fume hood sash at the lowest practical height.
-
Ensure a safety shower and eyewash station are readily accessible.[3]
-
Use explosion-proof electrical equipment and grounding to prevent static discharge.[1][3]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash goggles and a face shield.
-
Skin Protection:
-
Wear a flame-retardant lab coat.
-
Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use and replace them immediately if contaminated.
-
-
Respiratory Protection: If there is a risk of inhalation despite engineering controls, use a NIOSH-approved respirator with an appropriate cartridge.
3. Handling Procedures:
-
Receiving and Storage:
-
Upon receipt, label the container with the date.
-
Store in a cool, dry, well-ventilated area away from heat, ignition sources, and direct sunlight.[2]
-
Store in a flammable liquids cabinet.
-
Keep the container tightly closed when not in use.[1]
-
As a potential peroxide former, it is crucial to date the container upon opening.[4][5] It is recommended to test for peroxides every 3-6 months after opening and before any distillation or concentration steps.[4][6]
-
-
Dispensing and Use:
-
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spill: Evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] Ventilate the area.
-
4. Disposal Plan:
-
Dispose of unused material and contaminated waste in accordance with all federal, state, and local regulations.
-
Waste must be handled as hazardous waste.
-
Do not dispose of down the drain.[1]
-
Containers of peroxide-forming chemicals may require special handling for disposal, especially if peroxides are present or suspected. Contact your institution's environmental health and safety department for specific guidance.
Experimental Workflow Visualization
The following diagram illustrates the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
